Lenalidomide-C4-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3.ClH/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22;/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGHLNCBGNJWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lenalidomide-C4-NH2 Hydrochloride
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of molecular entities is paramount. Lenalidomide-C4-NH2 hydrochloride is a critical chemical tool in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: A Cereblon E3 Ligase Ligand
This compound is a derivative of lenalidomide (B1683929), a well-established immunomodulatory drug. Its primary function is to act as a ligand for the Cereblon (CRBN) protein.[1][2][3] CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[4][5] By itself, this compound is a recruiting moiety. Its utility is realized when it is incorporated into bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).
A PROTAC consists of three parts: a ligand that binds to the target protein of interest, a linker, and a ligand for an E3 ubiquitin ligase, in this case, this compound.[1][6] This chimeric molecule effectively hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system.[5][7] The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase complex, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. This polyubiquitin (B1169507) tag marks the target protein for degradation by the 26S proteasome.
The versatility of this compound lies in its ability to be conjugated to various target protein ligands via its C4-NH2 linker, enabling the targeted degradation of a wide array of proteins.[1]
Quantitative Data
The efficacy of PROTACs utilizing this compound has been demonstrated in various studies. For instance, a PROTAC known as Compound 24, which incorporates this Cereblon ligand, has shown potent activity in acute leukemia cell lines.
| PROTAC | Cell Line | IC50 (nM) |
| Compound 24 | RS4;11 | 0.98[1][2][8] |
| Compound 24 | MOLM-13 | 13.7[1][2][8] |
Signaling Pathways
The signaling cascade initiated by this compound-based PROTACs culminates in the degradation of the target protein. The foundational pathway is the recruitment of the CRL4^CRBN^ E3 ligase complex.
When considering the intrinsic activity of the lenalidomide moiety itself, as seen in immunomodulatory drugs (IMiDs), it modulates the substrate specificity of the CRBN complex. This leads to the degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][6][9] The degradation of these factors is a key mechanism in the treatment of multiple myeloma.[4] Downstream effects include the suppression of oncogenic transcription factors like c-MYC and IRF4, and immunomodulatory effects such as T-cell activation.[4][10]
Experimental Protocols
To validate the mechanism of action of a this compound-based PROTAC, a series of key experiments are typically performed.
Western Blot for Target Protein Degradation
This is a fundamental assay to confirm that the PROTAC induces the degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate the chosen cell line (e.g., RS4;11) at a suitable density. Treat the cells with varying concentrations of the PROTAC and a negative control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The reduction in the band intensity of the target protein relative to the loading control indicates degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment is designed to demonstrate the PROTAC-dependent interaction between the target protein and CRBN.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a target protein ligand-only control, a lenalidomide-only control, and a vehicle control for a short period (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein or CRBN, or a relevant tag (e.g., HA, FLAG) if using overexpressed tagged proteins.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitated samples by Western blot, probing for the presence of the target protein, CRBN, and other components of the E3 ligase complex (e.g., DDB1). An increased amount of CRBN in the target protein pulldown (or vice-versa) in the presence of the PROTAC indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly assesses the ubiquitination of the target protein induced by the PROTAC.
Methodology:
-
Reaction Setup: In a reaction tube, combine purified recombinant proteins: the target protein, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2D2), the CRL4^CRBN^ E3 ligase complex, and ubiquitin.
-
Treatment: Add the PROTAC or a vehicle control to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60-90 minutes).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting, probing for the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - KKL Med Inc. [kklmed.com]
- 3. 化合物 this compound|T17878|TargetMol - ChemicalBook [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenalidomide-C4-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide-C4-NH2 hydrochloride is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a derivative of the immunomodulatory drug lenalidomide (B1683929), it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for PROTAC synthesis and evaluation are provided, along with a comprehensive summary of its physicochemical properties and binding affinity data. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on targeted protein degradation.
Introduction to this compound
This compound is a synthetic molecule derived from lenalidomide, a clinically approved drug for various hematological malignancies. It incorporates the core glutarimide (B196013) and isoindolinone moieties of lenalidomide, which are essential for binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The key modification is the addition of a four-carbon alkyl linker with a terminal primary amine (-C4-NH2), presented as a hydrochloride salt to improve solubility and stability.
This modification transforms the lenalidomide scaffold into a versatile building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Lenalidomide-C4-NH2), and a linker that connects these two moieties.
Physicochemical and Binding Properties
A thorough understanding of the physicochemical and binding properties of this compound is crucial for its effective application in PROTAC design.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | C₁₇H₂₂ClN₃O₃ |
| Molecular Weight | 351.83 g/mol |
| CAS Number | 2435715-90-3 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (≥72.2 mg/mL) and water. Lenalidomide, the parent compound, is more soluble in organic solvents and low pH solutions.[1] |
| Storage | Store at -20°C for short-term and -80°C for long-term storage.[2] |
| Predicted logP | -0.5 (for Lenalidomide) |
| Predicted pKa | The primary amine would have a pKa in the range of 9-10. |
Note: Some properties are for the parent compound, lenalidomide, and are provided as an estimate.
Binding Affinity to Cereblon (CRBN)
Lenalidomide and its derivatives bind to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. This interaction is crucial for the recruitment of the E3 ligase complex and subsequent ubiquitination of the target protein.[3]
| Ligand | Binding Affinity (IC₅₀) | Assay Method |
| Lenalidomide | ~2 µM | Competitive binding assay using thalidomide (B1683933) analog beads |
Note: The binding affinity of this compound is expected to be in a similar range to that of lenalidomide, as the C4-NH2 linker is attached to a position on the isoindolinone ring that is solvent-exposed and not directly involved in the core binding interaction with CRBN.[4]
Mechanism of Action in Targeted Protein Degradation
This compound plays a critical role in the mechanism of PROTAC-mediated protein degradation by acting as the E3 ligase-recruiting moiety.
PROTAC-Induced Ternary Complex Formation
A PROTAC synthesized using this compound facilitates the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase complex. The PROTAC acts as a molecular bridge, with one end binding to the POI and the other (the lenalidomide moiety) binding to CRBN. The formation of this ternary complex is a key determinant of the PROTAC's degradation efficiency.
Ubiquitination and Proteasomal Degradation
Once the ternary complex is formed, the CRBN E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a signal for recognition by the 26S proteasome, which then degrades the tagged POI into smaller peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
This section provides detailed protocols for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its biological activity.
Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a POI ligand containing a carboxylic acid functional group using HATU-mediated amide coupling.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF.
-
Add the HATU solution to the POI ligand/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In another vial, dissolve this compound (1.1 equivalents) and DIPEA (1.2 equivalents) in anhydrous DMF.
-
Add the Lenalidomide-C4-NH2 solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C).
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with the primary antibody for the loading control.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream functional consequences of target protein degradation.
Materials:
-
Cell line of interest
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the cell plate and CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a powerful and versatile tool for researchers in the field of targeted protein degradation. Its ability to efficiently recruit the Cereblon E3 ligase makes it an invaluable component in the design and synthesis of novel PROTACs. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and practical applications, including detailed experimental protocols. By leveraging the information presented herein, scientists and drug development professionals can accelerate their efforts in developing the next generation of therapeutics that harness the power of the ubiquitin-proteasome system to combat a wide range of diseases.
References
Lenalidomide-C4-NH2 Hydrochloride: A Technical Guide to a Key Cereblon E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of many successful PROTACs is the E3 ligase ligand, which serves to recruit the enzymatic machinery responsible for tagging the target protein for degradation.
Lenalidomide (B1683929), an immunomodulatory drug (IMiD), has been identified as a potent molecular glue that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This discovery has paved the way for the development of lenalidomide derivatives as powerful tools for TPD. This technical guide provides an in-depth overview of Lenalidomide-C4-NH2 hydrochloride, a key lenalidomide-based CRBN ligand, for researchers and drug development professionals. We will delve into its mechanism of action, provide key quantitative data, and present detailed experimental protocols for its characterization and use in TPD studies.
Core Concepts: Cereblon, Lenalidomide, and PROTACs
The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) as its substrate receptor (CRL4-CRBN), plays a pivotal role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[3][4] Lenalidomide and its analogs act as "molecular glues" by binding to CRBN and inducing or stabilizing the interaction between CRBN and novel "neosubstrates," proteins not typically targeted by the native E3 ligase complex.[5] This leads to the ubiquitination and degradation of these neosubstrates, which is the basis for the therapeutic effects of IMiDs in hematological malignancies.[2]
PROTACs leverage this mechanism by consisting of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as a high-affinity CRBN ligand in PROTAC design.[6] When a PROTAC incorporating this ligand binds to its target protein, it forms a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Mechanism of Action: The Role of Lenalidomide-C4-NH2 in PROTACs
The mechanism of action for a PROTAC utilizing this compound can be summarized in the following steps:
-
Binding to Target and E3 Ligase: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) E3 ligase.
-
Ternary Complex Formation: This dual binding brings the POI and CRBN into close proximity, forming a transient ternary complex (POI-PROTAC-CRBN). The stability of this complex is a critical determinant of degradation efficiency.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Catalytic Cycle: The PROTAC molecule is released after inducing ubiquitination and can then bind to another POI and E3 ligase, initiating another cycle of degradation.
Quantitative Data
The following tables summarize key quantitative data for lenalidomide and PROTACs incorporating lenalidomide derivatives. This data is crucial for understanding the binding affinities and cellular activities of these molecules.
Table 1: Binding Affinities of Lenalidomide to Cereblon (CRBN)
| Compound | CRBN Construct | Assay Method | Dissociation Constant (Kd) | Reference |
| Lenalidomide | CRBN-DDB1 complex | Isothermal Titration Calorimetry (ITC) | 0.64 µM | [1] |
| Lenalidomide | CRBN TBD | Isothermal Titration Calorimetry (ITC) | 6.7 ± 0.9 µM | [1] |
| Lenalidomide | Recombinant human CRBN–DDB1 complex | Fluorescence-based thermal shift assay | - | [7] |
Table 2: Cellular Activity of a PROTAC Utilizing a Lenalidomide-based Ligand
| PROTAC (Compound 24) | Cell Line | Assay | IC50 | Reference |
| Lenalidomide-C4-NH2 based PROTAC | RS4;11 (acute leukemia) | Cell Growth Inhibition | 0.98 nM | [6][8] |
| Lenalidomide-C4-NH2 based PROTAC | MOLM-13 (acute leukemia) | Cell Growth Inhibition | 13.7 nM | [6][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of PROTACs utilizing this compound.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Treat cells with varying concentrations of the PROTAC and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control protein.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Protocol 2: Ternary Complex Formation Assay (AlphaScreen)
This biochemical assay measures the formation of the ternary complex (Target Protein - PROTAC - CRBN).
Materials:
-
Recombinant biotinylated CRBN
-
Recombinant tagged target protein (e.g., FLAG-GST-tagged)
-
PROTAC compound
-
AlphaScreen buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.01% Tween-20, 1 mg/mL BSA)
-
AlphaLISA anti-tag acceptor beads
-
Streptavidin-coated donor beads
-
384-well microplate
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation:
-
Prepare dilutions of the PROTAC compound in AlphaScreen buffer.
-
Prepare solutions of biotinylated CRBN and tagged target protein in AlphaScreen buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the PROTAC solution.
-
Add the biotinylated CRBN solution.
-
Add the tagged target protein solution.
-
Incubate the mixture at room temperature to allow for complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA anti-tag acceptor beads and incubate.
-
Add the Streptavidin-coated donor beads under subdued light and incubate.
-
-
Detection and Data Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The signal generated is proportional to the amount of ternary complex formed.
-
Plot the AlphaScreen signal against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot experimental workflow.
Conclusion
This compound is a valuable and widely used tool in the field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase makes it a cornerstone for the development of potent and selective PROTACs. This technical guide has provided a comprehensive overview of its mechanism of action, relevant quantitative data, and detailed experimental protocols to aid researchers in their efforts to design and characterize novel protein degraders. By understanding and applying the principles and methods outlined herein, scientists can accelerate the discovery and development of new therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to Lenalidomide-C4-NH2 Hydrochloride: A Core Building Block for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Lenalidomide-C4-NH2 hydrochloride, a critical chemical tool in the field of targeted protein degradation. It details the compound's chemical structure, physicochemical properties, and its mechanism of action as a Cereblon (CRBN) E3 ubiquitin ligase ligand. Furthermore, this guide presents its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), supported by quantitative biological data, detailed experimental protocols, and conceptual workflows.
Introduction
Lenalidomide (B1683929) is a second-generation immunomodulatory imide drug (IMiD), a derivative of thalidomide (B1683933) with enhanced potency and a different safety profile.[1][2] IMiDs function as "molecular glues" that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] this compound is a functionalized derivative of lenalidomide, specifically engineered to serve as a versatile building block for the creation of Proteolysis Targeting Chimeras (PROTACs).[4][5]
This molecule consists of the core lenalidomide structure, which provides high-affinity binding to CRBN, appended with a four-carbon (C4) alkyl linker that terminates in a primary amine (NH2).[6][7] This terminal amine group serves as a reactive handle for conjugation to a linker and a warhead that targets a specific protein of interest, enabling the synthesis of a bifunctional PROTAC. The primary utility of this compound is to recruit the CRBN E3 ligase to this protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome.[4][8]
Chemical Structure and Properties
This compound is identified by several synonyms, including Cereblon ligand 1 hydrochloride and E3 ligase Ligand-Linker Conjugates 32 hydrochloride.[4] Its fundamental role is to act as the E3 ligase-recruiting component in a PROTAC molecule.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₂ClN₃O₃ | [6][9][10] |
| Molecular Weight | 351.83 g/mol | [10] |
| CAS Number | 2435715-90-3 | [9][10] |
| SMILES | O=C(C(N(CC1=C2C=CC=C1CCCCN)C2=O)CC3)NC3=O.Cl | [6] |
| Purity | ≥95.8% to ≥99.0% | [4][10] |
| Solubility (in DMSO) | ≥72.2 mg/mL; up to 130 mg/mL (369.50 mM) with sonication | [8][11][12] |
| Solubility (in Water) | 100 mg/mL | [10] |
Mechanism of Action
Recruitment of Cereblon (CRBN) E3 Ligase
The core mechanism of action for this compound is predicated on the high-affinity and specific binding of its lenalidomide moiety to the Cereblon (CRBN) protein.[1][4] CRBN is the substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][13] By binding to CRBN, the molecule effectively "hijacks" this cellular machinery. In its application within a PROTAC, this recruitment is the foundational step for inducing the degradation of a specific target protein.
The PROTAC Ternary Complex
When incorporated into a PROTAC, this compound serves as the E3 ligase handle. The PROTAC molecule brings the target protein and the CRL4^CRBN^ complex into close proximity, facilitating the formation of a key ternary complex (Target Protein-PROTAC-CRBN). This proximity enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Intrinsic Activity of the Lenalidomide Core
The parent molecule, lenalidomide, has well-documented biological effects. It modulates the substrate specificity of CRBN to induce the ubiquitination and degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][13][14] This degradation is central to its anti-myeloma and immunomodulatory activities.[1] These activities include the enhancement of T-cell and Natural Killer (NK) cell function and the inhibition of pro-inflammatory cytokines like TNF-α.[15][16][17] While the primary role of Lenalidomide-C4-NH2 in a PROTAC is to recruit CRBN, understanding the intrinsic activity of its core structure provides a complete biological context.
Quantitative Biological Data
This compound has been successfully used to generate potent PROTACs. One notable example is a PROTAC referred to as Compound 24 in the literature, which targets Bromodomain and Extra-Terminal (BET) proteins for degradation.[4][6] The biological activity of this resulting PROTAC demonstrates the efficacy of using Lenalidomide-C4-NH2 as a CRBN-recruiting ligand.
| PROTAC Target | Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |
| BET Proteins | RS4;11 | Cell Growth Inhibition | 0.98 | [4][6][8] |
| BET Proteins | MOLM-13 | Cell Growth Inhibition | 13.7 | [4][6][8] |
Experimental Protocols and Handling
In Vitro Solution Preparation
Proper solubilization is critical for reproducible experimental results. It is recommended to prepare fresh solutions and use them promptly.
Protocol 1: DMSO Stock Solution
-
This compound is readily soluble in DMSO.[8][11] For a high-concentration stock, dissolve the solid compound in DMSO to a concentration of 100-130 mg/mL with the aid of ultrasonication if necessary.[8][11]
Protocol 2: Aqueous Working Solution (with co-solvents) This protocol is adapted from vendor recommendations for in vivo or cell-based assays requiring lower concentrations of DMSO.[4]
-
Prepare a stock solution in DMSO (e.g., 21.7 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Storage and Stability
To ensure the integrity of the compound, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [8] |
| Powder | 4°C | 2 years | [8] |
| Solvent | -80°C | 6 months | [4][5][8] |
| Solvent | -20°C | 1 month | [4][5][8] |
Note: Always store in a sealed container, protected from moisture.[4][5]
Conceptual Synthesis Workflow
The synthesis of this compound involves the preparation of the core lenalidomide structure followed by the functionalization with the C4-amine linker. The general synthesis of lenalidomide often starts from 2-methyl-3-nitrobenzoic acid methyl ester.[18][19]
-
Bromination: The starting material undergoes a Wohl-Ziegler radical bromination to yield 2-(bromomethyl)-3-nitrobenzoic acid methyl ester.[18][19]
-
Cyclization: The brominated intermediate is reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form the phthalimide (B116566) ring structure, resulting in 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.[19]
-
Reduction: The nitro group is reduced to a primary amine, typically via catalytic hydrogenation or using reagents like iron powder, to yield lenalidomide.[18][19]
-
Linker Conjugation: The 4-amino group of lenalidomide is then alkylated with a suitable C4 linker precursor (e.g., a Boc-protected 4-bromobutylamine).
-
Deprotection: The protecting group (e.g., Boc) on the terminal amine is removed under acidic conditions, which concurrently forms the final hydrochloride salt.
Conclusion
This compound is a high-value chemical probe and building block for the development of targeted protein degraders. Its well-defined structure, characterized mechanism of action, and reactive handle for straightforward conjugation make it an indispensable tool for researchers in medicinal chemistry and chemical biology. By providing a reliable method for hijacking the Cereblon E3 ligase complex, this compound enables the creation of novel PROTACs capable of inducing the degradation of a wide array of disease-relevant proteins, paving the way for new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. chembk.com [chembk.com]
- 8. This compound - KKL Med Inc. [kklmed.com]
- 9. This compound | CAS#:2435715-90-3 | Chemsrc [chemsrc.com]
- 10. abmole.com [abmole.com]
- 11. 化合物 this compound|T17878|TargetMol - ChemicalBook [m.chemicalbook.com]
- 12. apexbt.com [apexbt.com]
- 13. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
Synthesis of Lenalidomide-C4-NH2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Lenalidomide-C4-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a detailed, two-step synthetic protocol, including reaction conditions, purification methods, and characterization data. The information is intended for an audience with a strong background in synthetic organic chemistry.
Introduction
Lenalidomide (B1683929) is a potent immunomodulatory agent that functions by binding to the E3 ubiquitin ligase Cereblon (CRBN). This activity has made it a valuable component in the design of PROTACs, where it serves as the E3 ligase-recruiting moiety. The addition of a C4-amine linker to the 4-position of the lenalidomide isoindolinone ring provides a versatile attachment point for connecting a warhead that targets a specific protein for degradation. The hydrochloride salt form enhances the solubility and stability of the final compound. This guide details a reliable synthetic route to obtain this compound in high purity.
Overall Synthetic Scheme
The synthesis of this compound is a two-step process commencing with the N-alkylation of lenalidomide with a Boc-protected 4-aminobutyl bromide, followed by the deprotection of the Boc group and subsequent formation of the hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butyl)carbamate (Boc-Lenalidomide-C4-NH2)
This step involves the chemoselective N-alkylation of the aromatic amine of lenalidomide with a Boc-protected 4-bromobutane. The use of a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is crucial for the selective alkylation of the less reactive arylamine over other potentially reactive sites.
Caption: Experimental workflow for the synthesis of the Boc-protected intermediate.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| Lenalidomide | 259.26 | 1.0 g | 3.86 | 1.0 |
| tert-butyl (4-bromobutyl)carbamate | 268.17 | 1.24 g | 4.63 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.34 mL | 7.72 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | - |
Procedure:
-
To a solution of Lenalidomide (1.0 g, 3.86 mmol) in anhydrous DMF (20 mL) is added tert-butyl (4-bromobutyl)carbamate (1.24 g, 4.63 mmol) and DIPEA (1.34 mL, 7.72 mmol).
-
The reaction mixture is stirred at 80 °C for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (100 mL).
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol (B129727) gradient) to afford tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butyl)carbamate as a solid.
Expected Yield: 70-85%
Characterization Data (Boc-Lenalidomide-C4-NH2):
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (s, 1H), 7.45 (t, J = 7.8 Hz, 1H), 7.05 (d, J = 7.2 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 5.05 (dd, J = 13.2, 5.2 Hz, 1H), 4.70 (br s, 1H), 4.35 (d, J = 17.2 Hz, 1H), 4.25 (d, J = 17.2 Hz, 1H), 3.25 (q, J = 6.8 Hz, 2H), 3.15 (q, J = 6.8 Hz, 2H), 2.90-2.70 (m, 3H), 2.15-2.05 (m, 1H), 1.70-1.60 (m, 4H), 1.45 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 173.5, 171.2, 168.0, 156.0, 146.9, 135.0, 132.5, 128.8, 118.5, 110.2, 109.8, 79.5, 51.8, 48.5, 43.5, 40.2, 31.5, 28.4, 27.0, 26.5, 22.8. |
| Mass Spec (ESI) | m/z calculated for C₂₂H₂₉N₄O₅ [M+H]⁺: 445.21; found: 445.23. |
Step 2: Synthesis of this compound
This final step involves the removal of the acid-labile Boc protecting group using a solution of hydrogen chloride in 1,4-dioxane. This one-pot reaction both deprotects the primary amine and forms the corresponding hydrochloride salt, which can often be precipitated and isolated by filtration.
Caption: Experimental workflow for the deprotection and salt formation.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butyl)carbamate | 444.51 | 1.0 g | 2.25 | 1.0 |
| 4M HCl in 1,4-Dioxane | 36.46 | 10 mL | 40 | ~18 |
Procedure:
-
To a solution of tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butyl)carbamate (1.0 g, 2.25 mmol) in a minimal amount of methanol (optional, to aid dissolution) is added a 4M solution of HCl in 1,4-dioxane (10 mL).
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by LC-MS until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to induce precipitation.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a solid.
Expected Yield: >95%
Characterization Data (this compound):
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.05 (s, 1H), 8.15 (br s, 3H), 7.50 (t, J = 7.8 Hz, 1H), 7.10 (d, J = 7.2 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 6.55 (t, J = 5.6 Hz, 1H), 5.10 (dd, J = 13.0, 5.0 Hz, 1H), 4.30 (s, 2H), 3.30 (q, J = 6.8 Hz, 2H), 2.95-2.80 (m, 4H), 2.65-2.55 (m, 1H), 2.40-2.30 (m, 1H), 2.05-1.95 (m, 1H), 1.75-1.65 (m, 4H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 173.1, 170.0, 167.8, 147.2, 135.5, 132.8, 128.5, 118.0, 110.5, 109.5, 51.5, 48.0, 42.8, 38.5, 31.2, 26.5, 24.0, 22.5. |
| Mass Spec (ESI) | m/z calculated for C₁₇H₂₂N₄O₃ [M+H]⁺: 345.16; found: 345.18. |
Conclusion
The synthetic route described in this technical guide provides a reliable and efficient method for the preparation of this compound. The two-step process, involving a chemoselective N-alkylation followed by a straightforward deprotection and salt formation, is scalable and yields the desired product in high purity. This key intermediate is essential for the advancement of PROTAC-based drug discovery, enabling the development of novel therapeutics for a wide range of diseases. Careful execution of the described protocols and rigorous analytical characterization are paramount to ensure the quality and consistency of the final product for research and development applications.
Technical Guide: Molecular Weight of Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of Lenalidomide-C4-NH2 hydrochloride, a crucial parameter for researchers in drug discovery and development, particularly in the field of targeted protein degradation.
Introduction
This compound is a derivative of Lenalidomide, a well-known immunomodulatory drug. This particular derivative incorporates a C4-amine linker, making it a versatile building block in the synthesis of bifunctional molecules such as PROteolysis TArgeting Chimeras (PROTACs). Accurate knowledge of the molecular weight is fundamental for a wide range of applications, including quantitative analysis, solution preparation, and stoichiometric calculations in synthetic protocols.
Molecular Composition and Structure
This compound is comprised of three key components: the Lenalidomide core, a four-carbon (C4) alkyl linker, and a terminal amine group, which is protonated to form the hydrochloride salt.
The molecular formula for the free base form, Lenalidomide-C4-NH2, is C17H21N3O3[1]. The hydrochloride salt is formed by the reaction of the terminal amine with hydrochloric acid (HCl). This results in the addition of one hydrogen atom and one chlorine atom to the molecular formula.
Therefore, the molecular formula for this compound is C17H22ClN3O3 .
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights of the constituent elements are provided by the International Union of Pure and Applied Chemistry (IUPAC).
The atomic weights used for this calculation are:
The calculation is performed as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)
(17 × 12.011) + (22 × 1.008) + (1 × 35.453) + (3 × 14.007) + (3 × 15.999) = 351.834 g/mol
Data Presentation
For clarity and ease of reference, the quantitative data related to the molecular weight of this compound is summarized in the tables below.
Table 1: Atomic Composition of this compound
| Element | Symbol | Count |
| Carbon | C | 17 |
| Hydrogen | H | 22 |
| Chlorine | Cl | 1 |
| Nitrogen | N | 3 |
| Oxygen | O | 3 |
Table 2: Calculation of Molecular Weight
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | 17 | 12.011 | 204.187 |
| Hydrogen | 22 | 1.008 | 22.176 |
| Chlorine | 1 | 35.453 | 35.453 |
| Nitrogen | 3 | 14.007 | 42.021 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | 351.834 |
Experimental Protocols
The determination of the molecular weight of a well-defined chemical compound like this compound is typically a theoretical calculation based on its known molecular formula and the standard atomic weights of its constituent elements.
In a research and development setting, the identity and purity of a synthesized batch of this compound would be confirmed using various analytical techniques. While these methods confirm the structure and thus the molecular weight, they are not "experiments to determine the molecular weight" in the classical sense.
Common analytical methods for structural confirmation include:
-
Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio of ions and is the most direct experimental method for confirming the molecular weight of a compound. For this compound, a high-resolution mass spectrum would be expected to show a prominent ion corresponding to the mass of the protonated molecule (the free base plus a proton, [M+H]+).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the connectivity of the atoms and thus validating the molecular formula from which the molecular weight is calculated.
-
Elemental Analysis: This method provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimental percentages can be compared with the theoretical percentages calculated from the molecular formula to confirm its accuracy.
Visualization
The following diagram illustrates the logical relationship between the constituent parts of this compound.
Conceptual components of this compound.
References
- 1. chembk.com [chembk.com]
- 2. quora.com [quora.com]
- 3. byjus.com [byjus.com]
- 4. #6 - Carbon - C [hobart.k12.in.us]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. LabXchange [labxchange.org]
- 7. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]
- 8. #1 - Hydrogen - H [hobart.k12.in.us]
- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 11. quora.com [quora.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Chlorine - Wikipedia [en.wikipedia.org]
- 14. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. testbook.com [testbook.com]
- 18. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 19. quora.com [quora.com]
- 20. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 21. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 22. Oxygen - Wikipedia [en.wikipedia.org]
- 23. #8 - Oxygen - O [hobart.k12.in.us]
Lenalidomide-C4-NH2 Hydrochloride for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs mediate its degradation, offering a powerful strategy to address previously "undruggable" targets.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By hijacking the cell's intrinsic ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[1]
Lenalidomide (B1683929), an immunomodulatory drug, is a widely utilized E3 ligase ligand that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] Its derivatives, such as Lenalidomide-C4-NH2 hydrochloride, serve as crucial building blocks in the synthesis of potent and selective PROTACs. This technical guide provides a comprehensive overview of the core principles and methodologies for the development of PROTACs utilizing this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Concepts: The Role of this compound in PROTACs
Lenalidomide and its analogs function by binding to CRBN, a substrate receptor of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[3] This binding event alters the substrate specificity of the complex, enabling the recruitment of proteins that are not its natural targets.[4] In the context of PROTACs, the lenalidomide moiety of the chimeric molecule engages CRBN, while the other end of the PROTAC binds to the protein of interest. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3]
The "C4-NH2" component of this compound refers to a 4-carbon alkyl chain with a terminal amine group. This functional group serves as a versatile attachment point for a linker, which in turn is connected to the ligand for the target protein. The hydrochloride salt form enhances the solubility and stability of the molecule.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context.
Table 1: Binding Affinity of Lenalidomide to Cereblon (CRBN)
| Parameter | Value | Assay Method |
| Binding Affinity (Kd) of Lenalidomide to CRBN-DDB1 | ~0.6 - 1.5 µM | Isothermal Titration Calorimetry (ITC), Time-Resolved FRET |
| IC50 of Lenalidomide for CRBN binding | ~2 µM | Competitive Binding Assay |
Note: The binding affinity of the specific this compound derivative may vary but is expected to be in a similar range to lenalidomide.[5][6][7][8]
Table 2: Degradation Efficiency of Representative Lenalidomide-based PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC (unnamed) | Not Specified | RS4;11 | IC50: 0.98 | Not Reported |
| PROTAC (unnamed) | Not Specified | MOLM-13 | IC50: 13.7 | Not Reported |
| Lenalidomide-based BET Degrader | BET Proteins | Not Specified | Varies | >90 |
| 6-position-modified Lenalidomide PROTACs | BET Proteins | Various | Varies | Varies |
DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. IC50 in this context refers to the half-maximal inhibitory concentration of cell growth.[2]
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action of a lenalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. selvita.com [selvita.com]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Lenalidomide-C4-NH2 Hydrochloride: A Technical Guide to its Function as a Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929) and its analogues have revolutionized the treatment of certain hematological malignancies. Their mechanism of action, which involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins, has ushered in a new era of targeted protein degradation. This technical guide focuses on Lenalidomide-C4-NH2 hydrochloride, a derivative of lenalidomide widely utilized in the development of PROteolysis TArgeting Chimeras (PROTACs) and as a tool to probe the intricacies of molecular glue-mediated protein degradation. This document provides an in-depth overview of its mechanism of action, key signaling pathways, and detailed experimental protocols for its characterization.
Introduction to Lenalidomide as a Molecular Glue
Lenalidomide functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[1][2] Specifically, lenalidomide binds to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[3][4][5][6] This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][7][8][9] The recruitment of IKZF1 and IKZF3 to the CRL4-CRBN complex leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[3][4][7][10] The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory effects of lenalidomide.[3][4][7][11][12]
This compound is a derivative of lenalidomide that incorporates a C4-amine linker. This linker provides a convenient attachment point for conjugation to other molecules, making it a valuable building block for the synthesis of heterobifunctional degraders like PROTACs.[13][14] In this context, Lenalidomide-C4-NH2 serves as the E3 ligase-binding moiety.
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The CRL4-CRBN complex is a multi-protein machine responsible for attaching ubiquitin chains to substrate proteins, marking them for proteasomal degradation. The key components of this complex are summarized in the table below.
| Component | Function |
| Cullin 4 (CUL4A or CUL4B) | Acts as a scaffold protein, organizing the complex.[6][15] |
| Regulator of Cullins 1 (ROC1/RBX1) | A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.[6][15] |
| DNA Damage-Binding Protein 1 (DDB1) | An adaptor protein that links CRBN to the CUL4 scaffold.[3][6][15] |
| Cereblon (CRBN) | The substrate receptor that directly binds to lenalidomide and the neosubstrates.[5][6][16] |
Mechanism of Action of this compound
The mechanism of action of this compound as a molecular glue can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
Caption: Lenalidomide-induced protein degradation pathway.
-
Binding to CRBN: this compound enters the cell and binds to the substrate receptor CRBN, which is part of the CRL4 E3 ubiquitin ligase complex.[3][4]
-
Ternary Complex Formation: The binding of lenalidomide to CRBN creates a new protein interface that facilitates the recruitment of the neosubstrates IKZF1 and IKZF3, forming a stable ternary complex (CRBN-lenalidomide-IKZF1/3).[7][17][18]
-
Ubiquitination: The proximity of IKZF1/IKZF3 to the E3 ligase machinery within the ternary complex leads to their polyubiquitination, a process where multiple ubiquitin molecules are attached to the target protein.[3][4][7]
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades IKZF1 and IKZF3 into smaller peptides.[4][7][19]
Downstream Signaling Consequences
The degradation of IKZF1 and IKZF3 has significant downstream effects, particularly in multiple myeloma cells and T cells. These transcription factors are involved in regulating the expression of several key genes.
Caption: Signaling pathways affected by IKZF1/3 degradation.
-
In Multiple Myeloma Cells: IKZF1 and IKZF3 are critical for the survival of multiple myeloma cells.[3][8] They sustain the expression of interferon regulatory factor 4 (IRF4), which in turn upregulates the expression of the oncogene MYC.[4][11] The degradation of IKZF1/3 leads to the downregulation of IRF4 and MYC, ultimately resulting in cell cycle arrest and apoptosis of myeloma cells.[4][11]
-
In T Cells: In T cells, IKZF1 and IKZF3 act as transcriptional repressors of the interleukin-2 (B1167480) (IL-2) gene.[4][7][11] Their degradation leads to increased production of IL-2, a cytokine that promotes T-cell proliferation and activation.[4][7][20] This contributes to the immunomodulatory effects of lenalidomide.
Quantitative Data Presentation
The following tables provide an illustrative summary of the types of quantitative data obtained when characterizing a molecular glue like this compound. The values presented are representative and may vary depending on the specific experimental conditions and cell lines used.
Table 1: Illustrative Binding Affinities
| Compound | Target | Assay | Binding Affinity (Kd) |
| Lenalidomide Analog | CRBN | SPR | 73 nM[21] |
| Lenalidomide Analog | CRBN-CK1α | ITC | 75 nM[21] |
Table 2: Illustrative Cellular Degradation Potency
| Compound | Target Protein | Cell Line | DC50 | Dmax |
| PROTAC (with Lenalidomide-C4-NH2) | Target X | RS4;11 | 0.98 nM[13] | >90% |
| PROTAC (with Lenalidomide-C4-NH2) | Target Y | MOLM-13 | 13.7 nM[13] | >90% |
-
DC50: The concentration of the compound required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate characterization of molecular glues. The following sections provide generalized methodologies for key assays.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay is used to quantify the formation of the ternary complex (CRBN-Degrader-Target) in a solution.
Materials:
-
Purified, tagged CRBN-DDB1 complex (e.g., His-tagged)
-
Purified, tagged target protein (e.g., GST-tagged IKZF1)
-
This compound
-
TR-FRET compatible antibodies (e.g., anti-His-Europium, anti-GST-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the CRBN-DDB1 complex, the target protein, and the serially diluted compound. Include controls with no compound and with only one protein partner.
-
Incubate the plate at room temperature to allow for complex formation.
-
Add the TR-FRET antibody pair (e.g., anti-His-Europium and anti-GST-d2) to the wells.
-
Incubate the plate in the dark.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the EC50 of ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated in the presence of the molecular glue and the E3 ligase complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN complex
-
Recombinant target protein (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-target protein antibody
-
Anti-ubiquitin antibody
Protocol:
-
Set up the ubiquitination reactions in microcentrifuge tubes containing the reaction buffer, E1, E2, CRL4-CRBN, target protein, ubiquitin, and ATP.
-
Add this compound or DMSO (vehicle control) to the respective tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody against the target protein to detect the appearance of higher molecular weight bands corresponding to the ubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Cellular Protein Degradation Assay (Western Blot)
This is a standard method to measure the reduction in the levels of a target protein in cells treated with a degrader.[19][22][23]
Materials:
-
Cell line expressing the target protein (e.g., multiple myeloma cell line for IKZF1/3)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time course (e.g., 2, 4, 8, 12, 24 hours).[19] Include a vehicle control (DMSO) and a positive control (e.g., a known degrader or proteasome inhibitor).
-
Wash the cells with PBS and lyse them on ice with lysis buffer.[23]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[23]
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[23]
-
Transfer the proteins to a membrane and block with a suitable blocking buffer.[23]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[23]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[23]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[19][23]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Experimental Workflow for Molecular Glue Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a molecular glue degrader.
Caption: A general workflow for characterizing molecular glues.
Conclusion
This compound is a powerful tool for researchers in the field of targeted protein degradation. Its ability to recruit the CRBN E3 ligase makes it an essential component in the design of novel PROTACs and a valuable probe for studying the mechanism of molecular glues. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the characterization of this and other similar molecules, ultimately contributing to the development of new therapeutic strategies for a range of diseases.
References
- 1. Molecular glues | Domainex [domainex.co.uk]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.dana-farber.org [labs.dana-farber.org]
- 12. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound - KKL Med Inc. [kklmed.com]
- 15. The Cullin 4A/B-DDB1-Cereblon E3 Ubiquitin Ligase Complex Mediates the Degradation of CLC-1 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 17. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chempartner.com [chempartner.com]
- 22. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 23. Protein degradation analysis by western blot [bio-protocol.org]
An In-depth Technical Guide on the Solubility and Stability of Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-C4-NH2 hydrochloride is a crucial bifunctional molecule widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of Lenalidomide, it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering essential data and methodologies to aid in its handling, formulation, and analytical development. While specific experimental data for this molecule is limited, this guide consolidates available information and leverages data from the parent compound, Lenalidomide, to provide a thorough understanding of its physicochemical properties.
Molecular Structure and Properties:
-
Chemical Name: 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione-C4-NH2 hydrochloride
-
Molecular Formula: C₁₇H₂₂ClN₃O₃[2]
-
Molecular Weight: 351.83 g/mol [2]
-
CAS Number: 2435715-90-3[2]
-
Appearance: Light yellow to yellow solid[2]
Solubility
The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. As an amine hydrochloride, its aqueous solubility is expected to be pH-dependent.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its parent compound, Lenalidomide.
| Compound | Solvent/Medium | Solubility | Temperature | Notes |
| This compound | DMSO | 130 mg/mL (369.50 mM) | 25°C | Ultrasonic assistance is required for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility; therefore, the use of newly opened DMSO is recommended[4]. |
| This compound | Water | 100 mg/mL (284.23 mM) | 25°C | Ultrasonic assistance is required for dissolution[4]. |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL | 25°C | This formulation yields a clear solution, with the saturation point not specified[4][5]. |
| Lenalidomide | DMSO | ~16 mg/mL | 25°C | Data for the parent compound, Lenalidomide[6]. |
| Lenalidomide | Dimethylformamide (DMF) | ~16 mg/mL | 25°C | Data for the parent compound, Lenalidomide[6]. |
| Lenalidomide | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | 25°C | For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day. Data for the parent compound, Lenalidomide[6]. |
| Lenalidomide | Water | Very slightly soluble (≤1 mg/mL) | 25°C | Data for the parent compound, Lenalidomide[7]. |
pH-Dependent Solubility
As an amine hydrochloride, Lenalidomide-C4-NH2 is expected to exhibit higher solubility in acidic aqueous solutions due to the protonation of the amine group, forming a more soluble salt. As the pH increases, the compound will deprotonate to its free base form, which is generally less soluble in aqueous media. The solubility of organic bases and their hydrochloride salts is typically pH-dependent, with the salt form being more soluble at lower pH values[8][9][10][11].
Stability
Understanding the stability of this compound is crucial for its storage, handling, and use in experimental settings.
Storage and Handling
-
Solid Form: Store at 4°C, sealed and protected from moisture[4].
-
Stock Solutions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
-
It is recommended to prepare fresh solutions and use them promptly[4].
-
-
Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area[12]. For handling capsules of the parent drug, it is advised to avoid crushing or breaking them to prevent dust release. In case of a spill, the area should be decontaminated[13][14][15].
Forced Degradation Studies
Forced degradation studies on the parent compound, Lenalidomide, provide valuable insights into the potential degradation pathways of this compound. These studies are essential for developing stability-indicating analytical methods.
| Stress Condition | Observations for Lenalidomide |
| Acid Hydrolysis | Significant degradation is observed. Studies using 0.5 N HCl at 60°C for 24 hours showed notable degradation[16]. |
| Base Hydrolysis | Extensive degradation occurs. Lenalidomide is highly susceptible to degradation under alkaline conditions, such as in 0.5 N NaOH at 60°C for 24 hours[16][17]. |
| Oxidative Stress | Degradation is observed in the presence of oxidizing agents like 10% H₂O₂ at 60°C for 24 hours[16]. |
| Thermal Stress | The compound is relatively stable under dry heat conditions. Exposure to 80°C for 10 days resulted in minimal degradation[16]. |
| Photolytic Stress | Lenalidomide is found to be stable when exposed to UV light for 24 hours[16]. |
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or a stability-indicating HPLC-UV method.
Stability-Indicating HPLC Method
This protocol is based on validated methods for Lenalidomide and can be adapted for this compound.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[16][18].
-
Flow Rate: 1.0 mL/min[18].
-
Column Temperature: 30°C[18].
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of the mobile phase components) and dilute to a known concentration.
-
Sample Solution: For forced degradation studies, the stressed samples may need to be neutralized and diluted with the diluent to an appropriate concentration before injection.
-
Signaling Pathway and Experimental Workflow Visualization
PROTAC Mechanism of Action
This compound acts as a Cereblon (CRBN) ligand in a PROTAC. The PROTAC molecule forms a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. packageinserts.bms.com [packageinserts.bms.com]
- 14. viatris.com [viatris.com]
- 15. dimi.unige.it [dimi.unige.it]
- 16. rjptonline.org [rjptonline.org]
- 17. tandfonline.com [tandfonline.com]
- 18. abap.co.in [abap.co.in]
A Technical Guide to Preliminary Studies Using Lenalidomide-C4-NH2 Hydrochloride
Introduction
Lenalidomide-C4-NH2 hydrochloride is a synthetic compound derived from Lenalidomide (B1683929), a well-established immunomodulatory drug.[1][2] It functions as a high-affinity ligand for the Cereblon (CRBN) protein, which is a critical component of the Cullin-RING E3 ubiquitin ligase complex.[3][4] Its primary application in preliminary research is as a building block for the creation of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to selectively degrade target proteins of interest. This guide provides an in-depth overview of the core mechanism, quantitative data from initial studies, experimental protocols, and the underlying signaling pathways associated with the lenalidomide moiety.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound serves as the E3 ligase-binding component of a PROTAC. The molecule itself does not possess direct therapeutic activity but is instrumental in the PROTAC's function. The PROTAC molecule links the Lenalidomide-C4-NH2 moiety to a separate ligand that binds to a specific target protein. This binding induces the formation of a ternary complex, bringing the target protein into close proximity with the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.
Caption: Workflow of PROTAC-mediated protein degradation initiated by the Lenalidomide moiety.
Quantitative Data Presentation
Preliminary studies have utilized this compound to synthesize novel PROTACs. One such molecule, referred to as "Compound 24" in the literature, has demonstrated potent anti-proliferative activity in acute leukemia cell lines.[3][4]
Table 1: In-Vitro Efficacy of a PROTAC Utilizing Lenalidomide-C4-NH2
| Compound | Cell Line | Disease Model | IC50 (nM) | Citation |
|---|---|---|---|---|
| Compound 24 | RS4;11 | Acute Leukemia | 0.98 | [3][4] |
| Compound 24 | MOLM-13 | Acute Leukemia | 13.7 |[3][4] |
Table 2: Physicochemical and Storage Properties
| Property | Value | Citation |
|---|---|---|
| Purity | 95.84% | [3] |
| Molecular Formula | C17H22ClN3O3 | [5] |
| Molecular Weight | 351.8 g/mol | [5] |
| Solubility (in DMSO) | 130 mg/mL (369.50 mM) | [4] |
| Storage (Powder) | ||
| -20°C | 3 years | [4] |
| 4°C | 2 years | [4] |
| Storage (in Solvent) | ||
| -80°C | 6 months | [3][4] |
Experimental Protocols
Proper handling and preparation of this compound are crucial for reproducible experimental outcomes.
Stock Solution Preparation (DMSO)
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of powdered compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock). The compound has high solubility in DMSO, up to 130 mg/mL.[4]
-
Vortex or sonicate the solution gently to ensure complete dissolution.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]
-
In-Vitro Working Solution Preparation
The following protocols yield a clear solution of ≥ 2.17 mg/mL.[3] It is recommended to prepare fresh working solutions for each experiment.[3]
Method A (PEG300/Tween-80 Formulation):
-
Begin with a 21.7 mg/mL stock solution in DMSO.[3]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.[3]
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.[3]
-
Add 450 µL of saline to reach a final volume of 1 mL and mix.[3]
Method B (SBE-β-CD Formulation):
-
Begin with a 21.7 mg/mL stock solution in DMSO.[3]
-
In a sterile tube, add 900 µL of a 20% SBE-β-CD solution in saline.[3]
-
Add 100 µL of the DMSO stock solution and mix thoroughly until a clear solution is formed.[3]
References
- 1. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide - current understanding of mechanistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - KKL Med Inc. [kklmed.com]
- 5. This compound | CAS#:2435715-90-3 | Chemsrc [chemsrc.com]
The Advent and Application of Lenalidomide-C4-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation
For Immediate Release
A cornerstone in the development of novel therapeutics, Lenalidomide-C4-NH2 hydrochloride has emerged as a critical building block for researchers in targeted protein degradation. This technical guide provides an in-depth overview of its discovery, history, synthesis, and application, tailored for researchers, scientists, and drug development professionals.
From Immunomodulator to PROTAC Anchor: A Brief History
Lenalidomide (B1683929), a derivative of thalidomide, was initially developed to enhance the immunomodulatory and anti-angiogenic properties of its predecessor while mitigating its notorious side effects. Its mechanism of action was later discovered to be the binding to the E3 ubiquitin ligase Cereblon (CRBN). This interaction redirects the ligase's activity to degrade specific proteins, such as the transcription factors IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. This "molecular glue" activity established lenalidomide as a powerful tool for inducing protein degradation.
The advent of Proteolysis-Targeting Chimeras (PROTACs) provided a new and powerful application for lenalidomide. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The ability of lenalidomide to recruit CRBN made it an ideal E3 ligase ligand for PROTAC design. The development of "this compound" provided a readily functionalized version of lenalidomide, featuring a 4-carbon alkyl linker with a terminal amine, poised for conjugation to a target protein ligand.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the lenalidomide core. A common strategy involves the chemoselective alkylation of the 4-amino group of lenalidomide.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-butyl (4-bromobutyl)carbamate
A solution of 4-bromobutylamine hydrobromide in a suitable solvent is treated with di-tert-butyl dicarbonate (B1257347) (Boc2O) and a base, such as triethylamine, to protect the amine group. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted and purified to yield the Boc-protected bromo-linker.
Step 2: Alkylation of Lenalidomide
Lenalidomide and tert-butyl (4-bromobutyl)carbamate are dissolved in an aprotic polar solvent like N,N-dimethylformamide (DMF). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to facilitate the alkylation of the 4-amino group of lenalidomide.[1] The reaction is heated and monitored for completion. The resulting Boc-protected Lenalidomide-C4-NH2 is then purified by column chromatography.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
The purified Boc-protected intermediate is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) or 1,4-dioxane. Anhydrous hydrochloric acid (HCl) in a solvent like diethyl ether or dioxane is added to cleave the Boc protecting group and form the hydrochloride salt. The final product, this compound, is typically isolated by filtration and dried under vacuum.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the protons of the lenalidomide core and the C4 alkyl linker. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the protonated molecule. |
| HPLC | A single major peak indicating high purity. |
Application in PROTAC Development
This compound serves as a crucial E3 ligase-recruiting component in the synthesis of PROTACs. The terminal amine of the C4 linker provides a convenient attachment point for a wide variety of target protein ligands, often through the formation of a stable amide bond.
Quantitative Data for Lenalidomide-C4-NH2-based PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes representative data for PROTACs utilizing a C4-amino linker on lenalidomide.
| Target Protein | PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PROTAC B | PEG | 4 | 5 | > 90 | [2] |
| BTK | PROTAC C | Alkyl | 10 | 1-40 | > 90 | [2] |
Note: The potency of a PROTAC is highly dependent on the specific target, cell line, and the overall structure of the chimera.
Experimental Protocols for PROTAC Evaluation
A rigorous evaluation of PROTACs synthesized from this compound is essential to determine their efficacy and mechanism of action.
Western Blot for Protein Degradation
This is the standard method to quantify the reduction in target protein levels.
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control. Plot the degradation percentage against the PROTAC concentration to calculate the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration, often in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot using an antibody against ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated sample confirms target ubiquitination.
Signaling Pathways and Biological Consequences
The biological effects of a PROTAC utilizing this compound are primarily determined by the degradation of its specific target protein. For instance, a PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4 would lead to the downregulation of its downstream targets, including the oncogene MYC.[3] This can result in cell cycle arrest and apoptosis in cancer cells.[4]
The degradation of BRD4 can also impact other signaling pathways. For example, it has been shown to result in the downregulation of hypoxia-inducible factor-1α (HIF-1α), which can counteract treatment resistance in certain cancer therapies.[5] The intrinsic cellular signaling pathways, such as those involving PARG, PERK, and HSP90, can also modulate the efficacy of PROTAC-induced protein degradation.[6]
Visualizing the Workflow and Pathways
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Downstream Signaling of a BRD4 PROTAC
References
- 1. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photo-Activated PROTACs for Targeted BRD4 Degradation and Synergistic Photodynamic Therapy in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Lenalidomide-C4-NH2 Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide-C4-NH2 hydrochloride is a crucial bifunctional molecule widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of Lenalidomide, it functions as a potent E3 ubiquitin ligase Cereblon (CRBN) ligand, enabling the targeted degradation of specific proteins of interest. This technical guide provides an in-depth overview of the known chemical properties of this compound, alongside detailed, proposed experimental protocols for its synthesis and characterization based on established chemical principles and related literature. This document aims to serve as a valuable resource for researchers in the fields of chemical biology and drug discovery.
Chemical Properties
This compound is a synthetic molecule derived from Lenalidomide. The addition of a C4-aminobutyl linker makes it a versatile building block for the synthesis of PROTACs. While extensive public data on the specific physicochemical properties of this hydrochloride salt is limited, the following table summarizes the available and inferred information.
| Property | Value | Source/Reference |
| IUPAC Name | 3-(4-(4-aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride | Inferred from structure |
| Molecular Formula | C₁₇H₂₂ClN₃O₃ | [1] |
| Molecular Weight | 351.83 g/mol | [1] |
| CAS Number | 2435715-90-3 | N/A |
| Appearance | Solid | [2] |
| Solubility | DMSO: 130 mg/mLWater: 100 mg/mL | [2] |
| Melting Point | Data not available | N/A |
| pKa | Data not available | N/A |
Synthesis and Purification
Proposed Synthetic Scheme
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Lenalidomide (B1683929) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Lenalidomide-C4-NH2 hydrochloride is a derivative of lenalidomide functionalized with a four-carbon alkyl amine linker, making it a valuable building block for the synthesis of CRBN-recruiting PROTACs. The terminal primary amine serves as a convenient attachment point for a POI-binding ligand, typically via the formation of a stable amide bond.
These application notes provide detailed protocols for the synthesis of a PROTAC using this compound and a POI ligand containing a carboxylic acid functional group. Additionally, methods for the characterization and biological evaluation of the resulting PROTAC are described.
PROTAC Mechanism of Action
A PROTAC synthesized from Lenalidomide-C4-NH2 functions by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further catalytic cycles of protein degradation.
Application Notes and Protocols for Lenalidomide-C4-NH2 Hydrochloride: A Guide for Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Lenalidomide-C4-NH2 hydrochloride as a foundational tool in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying mechanism of action, detailed experimental protocols for the characterization of PROTACs, and data presentation guidelines to facilitate reproducible and robust research in targeted protein degradation.
Introduction
This compound is a derivative of Lenalidomide (B1683929), an immunomodulatory drug that is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This compound features a C4-NH2 linker, which provides a reactive amine group for covalent attachment to a ligand targeting a protein of interest (POI), thereby forming a heterobifunctional PROTAC.[2][3]
PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4][5] They function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] Lenalidomide and its derivatives are commonly used to recruit the CRBN E3 ligase, a key component of the CUL4-DDB1-RBX1-CRBN E3 ligase complex.[1][7]
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized using this compound involves the following key steps:
-
Binding: The PROTAC molecule simultaneously binds to the protein of interest (via the target-specific ligand) and to Cereblon (via the Lenalidomide moiety).[6]
-
Ternary Complex Formation: This dual binding brings the target protein and the CRBN E3 ligase into close proximity, forming a ternary complex.[4]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.[5]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[4][5]
-
Recycling: The PROTAC is released after inducing ubiquitination and can catalytically induce the degradation of multiple target protein molecules.[6]
Data Presentation
Quantitative data from key experiments should be summarized in clear and structured tables to allow for easy comparison and interpretation.
Table 1: In Vitro Binding Affinities
| Compound | Target Protein Binding (Kd, nM) | CRBN Binding (Kd, nM) |
| Target Ligand | e.g., 50 | N/A |
| Lenalidomide-C4-NH2 | N/A | e.g., 180[8] |
| PROTAC | e.g., 75 | e.g., 250 |
| Experimental Method | e.g., SPR, ITC | e.g., TR-FRET, FP[8] |
Table 2: Cellular Degradation Potency
| Cell Line | PROTAC Concentration | Incubation Time (hours) | % Target Protein Degradation | DC50 (nM) | Dmax (%) |
| e.g., RS4;11 | 10 nM | 24 | e.g., 85% | e.g., 0.98[2] | e.g., >90% |
| e.g., MOLM-13 | 10 nM | 24 | e.g., 70% | e.g., 13.7[2] | e.g., 80% |
| Control Cell Line | 10 nM | 24 | e.g., <5% | N/A | N/A |
Table 3: Cellular Viability
| Cell Line | PROTAC IC50 (nM) | Parent Compound IC50 (nM) |
| e.g., RS4;11 | e.g., 0.98[2] | >10,000 |
| e.g., MOLM-13 | e.g., 13.7[2] | >10,000 |
| Control Cell Line | >10,000 | >10,000 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC developed using this compound.
Protocol 1: Western Blot for Target Protein Degradation
This assay is the primary method to confirm the degradation of the target protein in a cellular context.[9]
Materials:
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Cell Treatment: Treat the cells with a serial dilution of the PROTAC. A typical concentration range is 1 nM to 10 µM.[6] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.[6]
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate.[6]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[6][9]
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[6]
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control. Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate.[9]
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for In-Cell Ubiquitination
This assay confirms that the target protein is ubiquitinated in the presence of the PROTAC.
Materials:
-
PROTAC and proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration. In a parallel sample, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[9]
-
Cell Lysis: Lyse the cells using a Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing and Elution: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Perform a Western blot on the eluted proteins and probe with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates ubiquitination of the target protein.[9]
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and CRBN induced by the PROTAC.[9]
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged CRBN-DDB1 complex (e.g., GST-tagged)
-
PROTAC
-
TR-FRET donor and acceptor antibodies/reagents (e.g., terbium-conjugated anti-His and fluorescein-labeled anti-GST)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the purified target protein, the CRBN-DDB1 complex, and the PROTAC in the assay buffer.
-
Assay Setup: In a microplate, add the target protein and the CRBN-DDB1 complex.
-
PROTAC Addition: Add a serial dilution of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Detection: Add the TR-FRET donor and acceptor reagents.
-
Measurement: Measure the FRET signal, which is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.[4]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in these application notes.
Caption: Mechanism of action for a PROTAC utilizing Lenalidomide to recruit the CRBN E3 ligase.
Caption: A typical experimental workflow for the characterization of a novel PROTAC.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Lenalidomide-C4-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.
Lenalidomide (B1683929) is a well-established immunomodulatory drug that functions as a "molecular glue" by binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5][6] This property has made lenalidomide and its derivatives invaluable components in the design of PROTACs. Lenalidomide-C4-NH2 hydrochloride serves as a crucial building block for synthesizing PROTACs, providing the CRBN-recruiting moiety connected to a C4 linker with a terminal amine group for conjugation to a target protein ligand.
These application notes provide a comprehensive guide for utilizing this compound in the development and characterization of novel PROTACs. Detailed protocols for key experiments are provided to enable researchers to assess the efficacy and mechanism of action of their custom-synthesized degraders.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by inducing the proximity between the target protein of interest (POI) and the CRBN E3 ligase complex.[7] This induced proximity leads to the formation of a ternary complex (POI-PROTAC-CRBN), facilitating the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8][9][10] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[8][9][10] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[8]
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is typically characterized by its ability to induce degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). This data is often generated through dose-response experiments and analyzed using western blotting.
Table 1: Dose-Response of Target Protein Degradation by a Lenalidomide-C4-NH2-based PROTAC
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 55 | 45 |
| 50 | 20 | 80 |
| 100 | 15 | 85 |
| 500 | 18 | 82 |
| 1000 | 25 | 75 |
Note: The data presented are for illustrative purposes only. Actual results will vary depending on the target protein, cell line, and experimental conditions.
From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Table 2: Summary of Degradation Parameters
| Parameter | Value |
| DC50 | 25 nM |
| Dmax | 85% |
Note: The data presented are for illustrative purposes only.
Experimental Protocols
A systematic evaluation of a novel PROTAC involves a series of cell-based and biochemical assays. The following protocols provide a framework for the characterization of a PROTAC synthesized using this compound.
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[8][9]
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.[7]
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (typically 10-30 µg) per lane on an SDS-PAGE gel.[9]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7][11][12]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7][12]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[7]
-
Strip the membrane and re-probe with a primary antibody against a loading control.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
Caption: Western blot experimental workflow.
Protocol 2: Cell Viability Assay
This assay measures cell viability to assess the downstream functional consequences of target protein degradation.[13]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Assay Procedure (using CellTiter-Glo®):
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[14]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a plate-reading luminometer.[14]
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the formation of polyubiquitinated target protein in a reconstituted system, confirming the PROTAC's ability to facilitate the transfer of ubiquitin to its target.[10]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex
-
Recombinant purified target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound and vehicle control (e.g., DMSO)
-
SDS-PAGE gels and Western blotting reagents as in Protocol 1
Procedure:
-
Reaction Setup:
-
Assemble the reactions on ice in the following order (concentrations may require optimization):[10]
-
Ubiquitination buffer
-
E1 enzyme
-
E2 enzyme
-
CRBN E3 ligase complex
-
Target protein
-
PROTAC (at various concentrations) or vehicle
-
Ubiquitin
-
ATP (to initiate the reaction)
-
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Termination and Detection:
-
Terminate the reactions by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[13]
-
Load the reaction samples onto an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
-
Probe the membrane with a primary antibody against the target protein. A ladder of higher molecular weight bands will indicate polyubiquitination.[10]
-
Caption: In vitro ubiquitination assay workflow.
Conclusion
This compound is a versatile chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase for targeted protein degradation. The protocols and guidelines presented here provide a robust framework for the systematic evaluation of these novel degraders. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize the potency, efficacy, and mechanism of action of their PROTACs, thereby accelerating the development of new therapeutic agents.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide [cancer.fr]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation - lessons learned with lenalidomide. | Broad Institute [broadinstitute.org]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. ptglab.com [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Assays with Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-C4-NH2 hydrochloride is a critical chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, providing a crucial component for hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation. PROTACs synthesized using this linker can be directed against a variety of protein targets implicated in numerous diseases, offering a powerful strategy for therapeutic intervention.
These application notes provide an overview of the cellular assays relevant to the characterization of PROTACs incorporating this compound. Detailed protocols for key experiments are provided to guide researchers in assessing the efficacy, potency, and mechanism of action of their novel degraders.
Data Presentation
The efficacy of PROTACs is determined by several key parameters, including their ability to induce degradation of the target protein and their impact on cell viability. The following tables summarize quantitative data for a representative PROTAC synthesized using a Lenalidomide-C4-NH2 linker.
Table 1: Anti-proliferative Activity of a BET Degrader Utilizing Lenalidomide-C4-NH2 Linker
| Compound | Target Protein | Cell Line | IC50 (nM) |
| BET Degrader (Compound 24) | BET family proteins | RS4;11 (Acute Leukemia) | 0.98[1] |
| BET Degrader (Compound 24) | BET family proteins | MOLM-13 (Acute Leukemia) | 13.7[1] |
Table 2: Representative Degradation Efficiency of Lenalidomide-Based BET PROTACs
Note: Data for a PROTAC specifically utilizing the this compound linker is limited in publicly available literature. The following data represents the performance of other potent Lenalidomide-based BET degraders and serves as a general reference.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 4 | BRD4 | MV-4-11 | < 0.01 | > 95 |
| PROTAC 4 | BRD4 | MOLM-13 | 0.062 | > 95 |
| PROTAC 4 | BRD4 | RS4;11 | 0.032 | > 95 |
Mandatory Visualization
Signaling Pathway of a CRBN-Based PROTAC
Caption: CRBN-based PROTAC mechanism of action.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the target protein levels following treatment with a PROTAC.
Materials:
-
Cell line of interest
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control (DMSO). Incubate for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Add the diluted PROTAC or vehicle control to the wells. Incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the PROTAC concentration to calculate the IC50 value.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
Objective: To confirm the PROTAC-mediated formation of the Protein of Interest (POI)-PROTAC-CRBN ternary complex.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Ice-cold PBS
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation or at the peak of the "hook effect" for a short duration (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G beads/resin to capture the antibody-protein complexes.
-
-
Washing: Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads/resin.
-
Western Blot Analysis: Analyze the eluates by Western blotting. Probe separate membranes with antibodies against the target protein, CRBN, and other components of the E3 ligase complex (e.g., DDB1) to detect their co-precipitation, which indicates the formation of the ternary complex.
Cytokine Profiling Assay
Objective: To assess the immunomodulatory effects of the PROTAC by measuring changes in cytokine secretion.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line
-
Complete culture medium
-
PROTAC stock solution (in DMSO)
-
Cell stimulation reagents (e.g., PHA, LPS) if required
-
ELISA or multiplex immunoassay (e.g., Luminex) kits for various cytokines (e.g., TNF-α, IL-2, IL-6, IL-10, IFN-γ)
-
96-well plates for cell culture and for the assay
-
Plate reader capable of measuring absorbance or fluorescence for the chosen assay format
Procedure:
-
Cell Culture and Treatment: Plate the cells and treat them with various concentrations of the PROTAC or vehicle control. A positive control (e.g., lenalidomide) and a negative control should be included.
-
Supernatant Collection: After the desired incubation period (e.g., 24-48 hours), centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Perform the ELISA or multiplex immunoassay according to the manufacturer's instructions to quantify the concentration of different cytokines in the supernatants.
-
Data Analysis: Generate standard curves for each cytokine. Calculate the concentration of each cytokine in the samples. Compare the cytokine levels in the PROTAC-treated samples to the vehicle control to determine the effect of the PROTAC on cytokine secretion.
References
Designing Potent and Selective Protein Degraders: Application Notes for PROTACs Utilizing Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A key component in many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, and its derivatives are frequently incorporated into PROTAC design. This document provides detailed application notes and protocols for designing PROTACs using Lenalidomide-C4-NH2 hydrochloride, a versatile building block that combines the CRBN-recruiting element with a linker ready for conjugation to a POI-binding ligand.
The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System
PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
This compound serves as a CRBN-recruiting ligand pre-functionalized with a C4 amine linker. This allows for straightforward conjugation to a variety of warheads, streamlining the synthesis of novel PROTACs.
Data Presentation: Efficacy of Lenalidomide-Based PROTACs
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded), Dmax (the maximum percentage of protein degradation), and its IC50 (the concentration at which 50% of a biological function, such as cell growth, is inhibited). The following table summarizes data for a representative PROTAC synthesized using a lenalidomide-based approach, targeting the Bromodomain and Extra-Terminal (BET) proteins, which are implicated in cancer.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| Compound A | BRD4 | RS4;11 (Leukemia) | Not Reported | >90% | 0.98 |
| MOLM-13 (Leukemia) | Not Reported | >90% | 13.7 |
Note: Data for "Compound A" is representative of a potent BET-targeting PROTAC utilizing a lenalidomide-based CRBN ligand.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of a POI ligand with a carboxylic acid functional group to this compound.
Materials:
-
POI ligand with a terminal carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product by preparative reverse-phase HPLC.
-
Characterize the final PROTAC product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for Target Protein Degradation
This protocol details the assessment of PROTAC-induced degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax.
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for PROTAC evaluation.
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
This compound is a valuable tool for the efficient synthesis of potent PROTACs that recruit the CRBN E3 ligase. By following the detailed protocols for synthesis and biological evaluation outlined in these application notes, researchers can effectively design and characterize novel protein degraders. The systematic assessment of target degradation and cellular effects is crucial for advancing the development of these promising new therapeutics. The provided diagrams offer a clear visualization of the underlying mechanisms and experimental logic, aiding in the rational design of next-generation PROTACs.
Lenalidomide-C4-NH2 Hydrochloride: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the chemistry, conjugation, and application of Lenalidomide-C4-NH2 hydrochloride. This heterobifunctional linker is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), serving as a potent E3 ubiquitin ligase Cereblon (CRBN) binding moiety. The terminal primary amine enables covalent conjugation to a variety of molecules, including proteins, antibodies, and ligands for target proteins of interest.
Introduction to this compound
This compound is a derivative of the immunomodulatory drug Lenalidomide. It incorporates a 4-carbon aliphatic linker (C4) terminating in a primary amine (-NH2), which is presented as a hydrochloride salt to improve solubility and stability. This primary amine serves as a versatile chemical handle for conjugation to various molecules, typically through amide bond formation with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters).
In the context of PROTACs, the Lenalidomide portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN).[1] By conjugating a ligand for a target protein to the primary amine of Lenalidomide-C4-NH2, a heterobifunctional PROTAC is formed. This PROTAC can then recruit CRBN to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Linker Chemistry and Conjugation Principles
The primary amine of this compound is a nucleophile that readily reacts with electrophilic functional groups. The most common conjugation strategy involves the reaction with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.
Key Reaction Parameters:
-
pH: The reaction between a primary amine and an NHS ester is highly pH-dependent. The amine must be in its deprotonated, nucleophilic state (-NH2) to react. Therefore, the reaction is typically carried out in a buffer with a pH between 7.2 and 8.5. At lower pH values, the amine is protonated (-NH3+) and unreactive. At higher pH values, the rate of hydrolysis of the NHS ester increases, which can significantly reduce conjugation efficiency.
-
Buffer Selection: It is crucial to use a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the Lenalidomide-C4-NH2 for reaction with the NHS ester. Suitable buffers include phosphate (B84403), borate, or carbonate buffers.
-
Solvent: NHS esters of target ligands are often dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of protein substrates.
-
Molar Ratio: The molar ratio of the NHS ester-activated molecule to Lenalidomide-C4-NH2 (or a protein it is being conjugated to) will influence the degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion.
Data Presentation: Illustrative Conjugation Data
While specific quantitative data for the conjugation of this compound is not extensively available in the public domain, the following tables provide illustrative examples of the type of data that would be generated and analyzed during a typical conjugation experiment. These examples are based on standard NHS ester chemistry with amine-containing molecules.
Table 1: Effect of pH on Conjugation Efficiency (Illustrative Example)
| pH of Reaction Buffer | Molar Ratio (NHS Ester:Amine) | Reaction Time (hours) | Conjugation Efficiency (%) |
| 6.5 | 10:1 | 2 | 35 |
| 7.4 | 10:1 | 2 | 78 |
| 8.3 | 10:1 | 2 | 92 |
| 9.0 | 10:1 | 2 | 85 (with increased hydrolysis) |
Table 2: Determination of Drug-to-Protein Ratio (DPR) by LC-MS (Illustrative Example)
This table illustrates the type of data obtained from deconvoluted mass spectrometry analysis of a protein conjugated with a molecule via the Lenalidomide-C4-NH2 linker.
| Species | Measured Mass (Da) | Relative Abundance (%) | Number of Conjugates (n) |
| Unconjugated Protein | 150,000 | 15 | 0 |
| Protein + 1 Conjugate | 150,315 | 35 | 1 |
| Protein + 2 Conjugates | 150,630 | 40 | 2 |
| Protein + 3 Conjugates | 150,945 | 10 | 3 |
| Average DPR | 1.45 |
The average DPR is calculated as the weighted average of the different species: DPR = Σ(% Abundance * n) / 100.
Experimental Protocols
Protocol for Conjugation of an NHS Ester-Activated Molecule to Lenalidomide-C4-NH2
This protocol describes a general method for forming an amide bond between an NHS ester-activated molecule (e.g., a fluorescent dye, biotin, or a target protein ligand) and this compound.
Materials:
-
This compound
-
NHS ester-activated molecule of interest
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Prepare the Lenalidomide-C4-NH2 Solution: Dissolve this compound in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Conjugation Reaction:
-
Add a 1.1 to 5-fold molar excess of the NHS ester solution to the Lenalidomide-C4-NH2 solution while gently vortexing.
-
The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting conjugate from unreacted reagents and byproducts using an appropriate method such as reverse-phase HPLC or flash column chromatography.
-
Characterization: Confirm the identity and purity of the final conjugate using techniques such as LC-MS and NMR.
Protocol for Conjugation of Lenalidomide-C4-NH2 to a Protein via EDC/NHS Chemistry
This protocol outlines the conjugation of Lenalidomide-C4-NH2 to a protein with available carboxyl groups (aspartic acid, glutamic acid, or C-terminus) using EDC and NHS to form a stable amide bond.
Materials:
-
Protein of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M sodium phosphate, pH 7.5
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activate Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
Buffer Exchange: Immediately remove excess EDC and NHS by buffer exchange into the Conjugation Buffer using a desalting column or dialysis.
-
Conjugation Reaction:
-
Dissolve this compound in the Conjugation Buffer.
-
Add a 20- to 50-fold molar excess of the Lenalidomide-C4-NH2 solution to the activated protein solution.
-
Incubate at room temperature for 2 hours or at 4°C overnight.
-
-
Purification: Remove unreacted Lenalidomide-C4-NH2 and byproducts by dialysis or using a desalting column.
-
Characterization: Determine the drug-to-protein ratio (DPR) using methods such as UV/Vis spectroscopy or LC-MS.
Visualizations
Caption: Structure of this compound.
Caption: Workflow for NHS Ester Conjugation.
Caption: PROTAC-mediated Protein Degradation Pathway.
References
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by Lenalidomide-C4-NH2 Hydrochloride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. Lenalidomide (B1683929) is a well-known immunomodulatory drug that functions as a "molecular glue" to induce the degradation of specific neosubstrate proteins by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] Lenalidomide-C4-NH2 hydrochloride serves as a crucial building block in the synthesis of PROTACs, acting as the CRBN-recruiting ligand.[4][5] When incorporated into a PROTAC, this moiety binds to CRBN, while the other end of the PROTAC binds to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[6]
These application notes provide detailed protocols for utilizing Western blot analysis to quantify the degradation of a target protein induced by a PROTAC synthesized with this compound.
Mechanism of Action
The fundamental mechanism involves the PROTAC facilitating the formation of a ternary complex between the CRBN E3 ligase and the target protein. This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]
Caption: Mechanism of protein degradation by a PROTAC utilizing a Lenalidomide-based ligand.
Data Presentation
The efficacy of a PROTAC is typically assessed by its ability to induce degradation of the target protein in a dose- and time-dependent manner. Western blot analysis is a cornerstone technique for quantifying this degradation.[7] The results are often presented as DC50 (concentration required to degrade 50% of the protein) and Dmax (the maximum percentage of degradation achieved).
Table 1: Dose-Dependent Degradation of Target Protein X
| PROTAC Concentration (nM) | Percent Degradation (%) |
| 0 (Vehicle) | 0 |
| 1 | 25 |
| 10 | 52 |
| 50 | 85 |
| 100 | 95 |
| 500 | 96 |
| 1000 | 94 |
Table 2: Time-Dependent Degradation of Target Protein X at 100 nM PROTAC Concentration
| Time (hours) | Percent Degradation (%) |
| 0 | 0 |
| 2 | 35 |
| 4 | 68 |
| 8 | 88 |
| 16 | 96 |
| 24 | 95 |
Experimental Protocols
A general workflow for assessing protein degradation via Western blot involves cell treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, and immunodetection.
Caption: Standard workflow for Western blot analysis of protein degradation.
Protocol 1: Dose-Response Analysis of Protein Degradation
This protocol aims to determine the DC50 of the PROTAC.
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and apparatus
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO). Replace the medium in each well with the medium containing the respective PROTAC concentration.
-
Incubation: Incubate the cells for a fixed duration, typically 16-24 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the dose-response curve to determine the DC50.
-
Protocol 2: Time-Course Analysis of Protein Degradation
This protocol is designed to understand the kinetics of protein degradation.
Procedure:
-
Cell Seeding: As described in Protocol 1.
-
PROTAC Treatment: Treat cells with a fixed concentration of the PROTAC (typically at or above the DC50 value).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 16, 24 hours). The "0" time point serves as the baseline.
-
Cell Lysis, Protein Quantification, SDS-PAGE, Protein Transfer, Immunoblotting, and Detection: Follow steps 4-9 as detailed in Protocol 1 for each time point.
-
Data Analysis: Normalize the target protein band intensity to the loading control for each time point. Express the protein levels at each time point as a percentage of the protein level at the 0-hour time point. Plot the percentage of remaining protein against time.
Concluding Remarks
The protocols outlined provide a robust framework for the Western blot analysis of protein degradation mediated by PROTACs containing this compound. Careful optimization of experimental conditions, such as antibody concentrations and incubation times, is crucial for obtaining reliable and reproducible results. This will enable researchers to accurately characterize the potency and kinetics of novel protein degraders, facilitating the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel mechanism of lenalidomide activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - KKL Med Inc. [kklmed.com]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
in vitro and in vivo applications of Lenalidomide-C4-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of Lenalidomide-C4-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its primary use as a Cereblon (CRBN) E3 ubiquitin ligase ligand for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. Included are detailed experimental protocols, quantitative data, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
This compound is a derivative of lenalidomide (B1683929) functionalized with a C4 amine linker. This modification allows for its conjugation to a target protein ligand, forming a heterobifunctional PROTAC. The lenalidomide moiety serves to recruit the CRBN E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase complex. This recruitment, in conjunction with the binding of the other end of the PROTAC to a target protein, induces the formation of a ternary complex. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. A notable application of this molecule is in the creation of BET-targeting PROTACs, such as Compound 24 (also known as BETd-260), which have demonstrated potent anti-cancer activity in preclinical models.[1]
Data Presentation
Table 1: In Vitro Efficacy of a BET-Targeting PROTAC (Compound 24/BETd-260) Utilizing Lenalidomide-C4-NH2
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RS4;11 | Acute Leukemia | 0.98 | [2] |
| MOLM-13 | Acute Leukemia | 13.7 | [2] |
Table 2: Degradation Efficiency of Representative BET-Targeting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL) cells | <1 | >95 | [3][4] |
| ARV-825 | BRD4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) - MOLT-4, Jurkat | ~5 | Complete | [5] |
Note: ARV-825 is a well-characterized BET PROTAC that also utilizes a CRBN ligand and serves as a relevant example for the potential efficacy of PROTACs constructed with Lenalidomide-C4-NH2.
Signaling Pathways and Experimental Workflows
Mechanism of Action: BET Protein Degradation
BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcription of key oncogenes such as c-Myc.[2] By binding to acetylated histones, BRD4 recruits transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. A PROTAC utilizing this compound hijacks the cellular ubiquitin-proteasome system to induce the degradation of BRD4, thereby downregulating c-Myc and inhibiting cancer cell growth.
Caption: Mechanism of BET protein degradation by a Lenalidomide-C4-NH2 based PROTAC.
Experimental Workflow: In Vitro Evaluation
The following diagram outlines the key steps for the in vitro characterization of a PROTAC synthesized using this compound.
Caption: Workflow for the in vitro evaluation of a PROTAC.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the PROTAC on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RS4;11, MOLM-13)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well white, clear-bottom plates
-
Lenalidomide-C4-NH2 based PROTAC
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 0.01 nM to 10 µM. Add the diluted PROTAC or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of the target protein (e.g., BRD4) induced by the PROTAC and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
Lenalidomide-C4-NH2 based PROTAC
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control protein to ensure equal loading.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax.[6]
-
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of the PROTAC in a tumor xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., SCID or NOD-SCID)
-
Cancer cell line (e.g., RS4;11)
-
Matrigel
-
PROTAC formulation in a suitable vehicle
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[1]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
-
PROTAC Administration:
-
Administer the PROTAC at a predetermined dose and schedule (e.g., 5 mg/kg intravenously, three times a week).[7] The route of administration (e.g., intravenous, intraperitoneal, oral) should be optimized based on the pharmacokinetic properties of the PROTAC.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target degradation, immunohistochemistry).
-
Plot the tumor growth curves for each group and perform statistical analysis to determine the anti-tumor efficacy.
-
Conclusion
This compound is a valuable chemical tool for the development of PROTACs, particularly for targeting BET proteins in oncology research. The provided protocols and data offer a foundation for researchers to design and execute experiments to evaluate the efficacy of novel PROTACs based on this CRBN ligand. The potent in vitro and in vivo activity of BET-targeting PROTACs underscores the potential of this therapeutic modality.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage, handling, and application of Lenalidomide-C4-NH2 hydrochloride. Adherence to these protocols is crucial for ensuring the compound's stability, obtaining reliable experimental results, and maintaining laboratory safety.
Compound Information
| Parameter | Value | Source |
| Product Name | This compound | MedChemExpress |
| Synonyms | Cereblon ligand 1 hydrochloride | MedChemExpress |
| CAS Number | 2435715-90-3 | MedChemExpress |
| Molecular Formula | C₁₇H₂₃ClN₄O₃ | N/A |
| Molecular Weight | 382.84 g/mol | N/A |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Storage Condition | Temperature | Duration | Notes |
| Solid Form | 4°C | Long-term | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from moisture.[2][3] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from moisture.[2][3] |
Handling and Safety
This compound is a potent chemical and should be handled with care. The following are general safety precautions. Always refer to the specific Safety Data Sheet (SDS) for comprehensive information.[1]
3.1. Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate protective gloves.
-
Eye Protection: Use safety goggles with side-shields.
-
Lab Coat: A lab coat or impervious clothing should be worn.
-
Respiratory Protection: Use a suitable respirator, especially when handling the powder form to avoid dust formation.[1]
3.2. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
3.3. First Aid Measures
-
If on Skin: Wash with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If Swallowed: Rinse mouth. Do not induce vomiting. Seek medical attention.[1]
3.4. Spill Management
-
Avoid dust formation.
-
Use personal protective equipment.
-
For solutions, absorb with an inert material (e.g., vermiculite, sand).
-
Collect spilled material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
Experimental Protocols
This compound is a derivative of Lenalidomide and serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is a key component in the development of Proteolysis Targeting Chimeras (PROTACs).
4.1. Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution for use in various experiments.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical tubes
-
-
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2][3]
-
4.2. PROTAC Synthesis (General Protocol)
-
Objective: To synthesize a PROTAC by conjugating a ligand for a protein of interest (POI) to this compound.
-
Workflow:
Caption: Workflow for PROTAC synthesis using this compound.
-
Protocol:
-
Dissolve the POI ligand containing a carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound and add it to the activated POI ligand mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by LC-MS.
-
Once the reaction is complete, quench the reaction and purify the resulting PROTAC using techniques like preparative HPLC.
-
Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry and NMR.
-
4.3. Western Blot for Target Protein Degradation
-
Objective: To determine the efficacy of a PROTAC in degrading the target protein.
-
Protocol:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
-
Mechanism of Action: Cereblon-Mediated Protein Degradation
Lenalidomide and its derivatives function as "molecular glues" that modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. When incorporated into a PROTAC, the Lenalidomide moiety recruits CRBN, bringing it into close proximity with a target protein of interest (POI). This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: Lenalidomide-based PROTAC mechanism of action.
References
Application Notes & Protocols: Techniques for Conjugating Lenalidomide-C4-NH2 Hydrochloride to a Target Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction Lenalidomide (B1683929) is a derivative of thalidomide (B1683933) that functions as a molecular glue, recruiting specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase for ubiquitination and subsequent proteasomal degradation.[1][2][3] This mechanism is central to the field of Targeted Protein Degradation (TPD), particularly in the design of Proteolysis Targeting Chimeras (PROTACs).[1][4][5] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ligase, and a linker connecting them.[6]
Lenalidomide-C4-NH2 hydrochloride is a key building block in PROTAC synthesis, serving as a ready-to-use CRBN ligand with a linker terminating in a primary amine (-NH2).[6] This primary amine is a versatile functional group that can be readily conjugated to a target ligand, most commonly through the formation of a stable amide bond. These application notes provide detailed protocols for the most common conjugation techniques.
Mechanism of Action: Lenalidomide-Based PROTACs
Lenalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ligase complex.[3] This induced proximity leads to the transfer of ubiquitin from an E2 enzyme to the target protein, marking it for degradation by the proteasome.[1] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated degradation via the Ubiquitin-Proteasome System.
Conjugation Chemistries
The primary amine of Lenalidomide-C4-NH2 is a nucleophile, making it an ideal handle for conjugation.[7][8] The most common and versatile strategy involves forming an amide bond with a carboxylic acid group on the target ligand using carbodiimide (B86325) chemistry.
Amide Bond Formation via EDC/NHS Chemistry
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate can react with a primary amine to form an amide bond. However, the intermediate is unstable in aqueous solutions and prone to hydrolysis.[9] To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which then efficiently reacts with the primary amine of Lenalidomide-C4-NH2.[9][10]
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targeted-protein-degradation | Ebert Lab at Dana-Farber Cancer Institute at Dana-Farber Cancer Institute [labs.dana-farber.org]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide [cancer.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Practical Guide to Lenalidomide-C4-NH2 Hydrochloride in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory use of Lenalidomide-C4-NH2 hydrochloride. This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins.
Introduction to this compound
This compound is a derivative of Lenalidomide, an immunomodulatory drug. In the context of PROTACs, it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] It features a C4 amine linker, allowing for its covalent conjugation to a ligand that targets a specific protein of interest (POI). The resulting heterobifunctional PROTAC molecule hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[1]
The primary application of this compound is in the synthesis of PROTACs.[1][2][4][5] The amine group on the C4 linker serves as a versatile chemical handle for conjugation to a POI ligand.
Mechanism of Action
A PROTAC synthesized using Lenalidomide-C4-NH2 operates by inducing the proximity of the target protein to the CRBN E3 ligase. This leads to the formation of a ternary complex, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][4]
Physicochemical and Handling Information
Proper handling and storage are critical for maintaining the integrity of this compound.
Quantitative Data & Storage
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₁ClN₄O₃ | [6] |
| Molecular Weight | 351.83 g/mol | N/A |
| Solubility in DMSO | 130 mg/mL (369.50 mM) | [3] |
| Solubility in H₂O | 100 mg/mL (284.23 mM) | [3] |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | [3] |
| Storage (Powder) | -20°C for 3 years | [7] |
Note: For aqueous stock solutions, filter sterilization (0.22 µm filter) is recommended before use.[3] Use freshly opened, anhydrous DMSO for best solubility results.[3]
Safety Precautions
This compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye/face protection.[8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[8][9] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke when handling.[8]
-
Spills: In case of a spill, absorb the material with a suitable binder, decontaminate surfaces with alcohol, and dispose of contaminated materials according to local regulations.[8]
-
First Aid:
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of PROTACs using this compound.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes a general method for conjugating this compound to a target protein ligand that contains a carboxylic acid moiety.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the target protein ligand (1 equivalent) in the anhydrous solvent.
-
Activation: Add the coupling reagents HATU (1.1 equivalents) and HOBt (1.1 equivalents), followed by the base DIPEA (3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress using LC-MS.
-
Quenching & Purification: Once the reaction is complete, quench with water and purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[4][9]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE apparatus and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[9]
-
Treatment: Treat cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control for a desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them directly in the wells with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate with the primary antibody for the target protein and the loading control overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the signal using an imaging system.[2]
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the cytotoxic effects of the PROTAC.[1][12]
Materials:
-
Cell line of interest
-
Synthesized PROTAC and vehicle control (DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 90 µL of medium and incubate overnight.[1]
-
Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle control to the wells.[1]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
-
Assay:
-
Data Acquisition: Measure luminescence using a luminometer.[1]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC₅₀ value.[1]
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex
This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex in cells.[2]
Materials:
-
Cell line of interest
-
Synthesized PROTAC and vehicle control (DMSO)
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40 with inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-Target Protein or anti-CRBN)
-
Control IgG from the same species
-
Protein A/G magnetic beads
-
Wash Buffer
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment & Lysis: Culture cells to 80-90% confluency and treat with the PROTAC or DMSO for a short duration (e.g., 2-4 hours). Lyse the cells as described for the western blot.[2]
-
Immunoprecipitation:
-
Washing: Pellet the beads using a magnetic stand, discard the supernatant, and wash the beads three times with ice-cold Wash Buffer.[2]
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.[2]
-
Western Blot Analysis: Use the eluates for western blotting. If you immunoprecipitated the target protein, blot for CRBN. If you immunoprecipitated CRBN, blot for the target protein. The presence of the co-precipitated protein in the PROTAC-treated sample confirms the formation of the ternary complex.
Expected Results & Data Presentation
The successful synthesis and application of a PROTAC using this compound should yield quantifiable data demonstrating its efficacy and mechanism of action.
Example PROTAC Efficacy Data
The following table presents IC₅₀ values for a published PROTAC (Compound 24), which utilizes a lenalidomide-based CRBN ligand, against acute leukemia cell lines.[1][4][5]
| Cell Line | PROTAC (Compound 24) IC₅₀ (nM) |
| RS4;11 | 0.98 |
| MOLM-13 | 13.7 |
This data demonstrates the potent, cell-line-specific anti-proliferative activity that can be achieved with PROTACs synthesized from CRBN-recruiting moieties like this compound. Researchers should aim to generate similar dose-response curves and calculate DC₅₀ and IC₅₀ values for their own synthesized PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS#:2435715-90-3 | Chemsrc [chemsrc.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Lenalidomide-C4-NH2 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-C4-NH2 hydrochloride is a synthetic compound derived from thalidomide (B1683933) and functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This molecule is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. By recruiting CRBN, this compound facilitates the ubiquitination and subsequent proteasomal degradation of neo-substrates, making it a valuable tool in cancer research and drug discovery. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its biological activity.
Mechanism of Action
Lenalidomide (B1683929) and its derivatives exert their therapeutic effects through a multifaceted mechanism of action that includes direct anti-tumor activities and immunomodulatory effects.[3][4] As a molecular glue, Lenalidomide binds to CRBN, altering its substrate specificity and leading to the degradation of lymphoid transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3).[5] This degradation is central to its anti-myeloma and immunomodulatory properties. Furthermore, Lenalidomide has been shown to influence key signaling pathways, including the NF-κB and PI3K pathways, which are critical for cell survival, proliferation, and inflammation.[6][7]
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of a PROTAC (Compound 24), which incorporates Lenalidomide-C4-NH2 as the Cereblon ligand, in different acute leukemia cell lines. This data demonstrates the potential of this compound as a component of potent protein degraders.
| Cell Line | Description | IC50 (nM) | Reference |
| RS4;11 | Acute Leukemia | 0.98 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 13.7 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the effect of this compound on the viability of cancer cell lines using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, RPMI-8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol describes how to assess the activation of the NF-κB pathway in cells treated with this compound by detecting the phosphorylation of p65 and IκBα.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
-
Compare the levels of phosphorylated proteins to the total protein levels to determine the activation of the NF-κB pathway.[8]
-
Visualizations
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: Simplified NF-κB Signaling Pathway and Lenalidomide's Influence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - KKL Med Inc. [kklmed.com]
- 3. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NF-κB Signaling for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Lenalidomide-C4-NH2 Hydrochloride in Cancer Research: A Focus on PROTAC-Mediated Protein Degradation
Introduction
Lenalidomide-C4-NH2 hydrochloride is a key chemical tool in modern cancer research, primarily utilized as a derivative of lenalidomide (B1683929) for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a crucial component of the cell's natural protein disposal system. By incorporating this molecule into a PROTAC, researchers can hijack the ubiquitin-proteasome pathway to selectively degrade proteins of interest (POIs) that are implicated in cancer progression. This approach offers a powerful alternative to traditional inhibitors, as it leads to the physical removal of the target protein rather than just blocking its activity.
This document provides detailed application notes and protocols for the use of this compound in the context of PROTAC-based cancer research, with a specific focus on the degradation of Bromodomain and Extra-Terminal (BET) proteins, which are critical regulators of gene transcription and are frequently dysregulated in various cancers.
Mechanism of Action: PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, the lenalidomide moiety binding to CRBN), and a linker that connects the two. The simultaneous binding of the PROTAC to both the POI and the E3 ligase forms a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.
Application in BET Protein Degradation
A notable application of this compound is in the synthesis of potent BET degraders. Research has demonstrated the development of highly effective PROTACs that can induce the degradation of BET proteins (BRD2, BRD3, and BRD4) at picomolar concentrations in cancer cell lines. One such exemplary PROTAC, referred to as compound 23 (also known as BETd-260 or ZBC260), has shown remarkable efficacy in leukemia models.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of a PROTAC synthesized using a lenalidomide-based ligand, exemplified by "Compound 24", in acute leukemia cell lines.[2][3]
Table 1: Anti-proliferative Activity of a BET-targeting PROTAC
| Compound | Cell Line | IC50 (nM) |
| PROTAC (Compound 24) | RS4;11 | 0.98 |
| PROTAC (Compound 24) | MOLM-13 | 13.7 |
Experimental Protocols
The following are detailed protocols for the synthesis and in vitro evaluation of a BET-targeting PROTAC utilizing a this compound-derived moiety.
Protocol 1: Synthesis of a BET-targeting PROTAC
This protocol outlines a general strategy for the synthesis of a BET PROTAC by coupling a BET inhibitor with a Lenalidomide-C4-NH2 linker moiety.
Materials:
-
BET inhibitor with a suitable functional group for linkage (e.g., a carboxylic acid).
-
This compound or a pre-activated derivative.
-
Coupling reagents (e.g., HATU, HOBt).
-
Organic base (e.g., DIPEA).
-
Anhydrous solvent (e.g., DMF).
-
Reagents for purification (e.g., HPLC solvents).
Procedure:
-
Dissolve the BET inhibitor (1 equivalent) in anhydrous DMF.
-
Add the coupling reagents, such as HATU (1.2 equivalents) and HOBt (1.2 equivalents), and the organic base DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of the BET inhibitor.
-
Add the this compound (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the structure and purity of the final compound by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blotting for BET Protein Degradation
This protocol details the procedure to assess the degradation of BET proteins (BRD2, BRD3, and BRD4) in cancer cells following treatment with the synthesized PROTAC.
Materials:
-
Cancer cell line (e.g., RS4;11, MOLM-13).
-
Complete cell culture medium.
-
Synthesized PROTAC compound.
-
Proteasome inhibitor (e.g., MG132) as a control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.01 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control co-treated with the PROTAC and a proteasome inhibitor (MG132) to confirm proteasome-dependent degradation.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of PROTAC-induced protein degradation on cancer cell proliferation.
Materials:
-
Cancer cell line in 96-well plates.
-
Synthesized PROTAC compound.
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT).
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound in triplicate for a desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
This compound is an indispensable tool for the development of PROTACs in cancer research. Its ability to effectively recruit the CRBN E3 ligase enables the targeted degradation of a wide array of oncoproteins that are otherwise difficult to target with conventional inhibitors. The protocols and data presented here, focusing on the successful application of this molecule in creating potent BET protein degraders, highlight its significance and provide a framework for researchers to explore and develop novel protein-degrading therapeutics.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Function with Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate disease-causing proteins. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively degrade target proteins. Lenalidomide-C4-NH2 hydrochloride is a key building block in the synthesis of PROTACs. It is a derivative of Lenalidomide, a well-established immunomodulatory drug, and functions as a potent recruiter of the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this compound into a PROTAC, researchers can direct the CRBN E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
These application notes provide a comprehensive guide to using this compound for the development and characterization of PROTACs to study protein function. Detailed protocols for key experiments, from assessing CRBN engagement to quantifying protein degradation and analyzing downstream signaling effects, are provided.
Mechanism of Action
A PROTAC synthesized with this compound acts as a bridge between the CRBN E3 ligase and a target Protein of Interest (POI). The Lenalidomide moiety binds to CRBN, while a separate ligand on the PROTAC binds to the POI. This induced proximity facilitates the formation of a ternary complex, leading to the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for ARV-825, a well-characterized PROTAC that targets the BRD4 protein for degradation using a CRBN ligand.[1][2] This data illustrates the potent activity that can be achieved with this class of molecules.
| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma | <1 nM | >90% | [1][2] |
| ARV-825 | BRD4 | Acute Myeloid Leukemia | <10 nM | >90% | [2] |
| ARV-825 | BRD4 | Multiple Myeloma | <10 nM | >90% | [2] |
Experimental Protocols
A general workflow for the evaluation of a novel PROTAC involves confirming target engagement, assessing ternary complex formation, and quantifying protein degradation and its downstream consequences.
Protocol 1: In-Cell CRBN Target Engagement using NanoBRET™ Assay
This protocol is to confirm that the this compound moiety of the PROTAC engages with CRBN inside living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion vector
-
CRBN NanoBRET™ Tracer
-
PROTAC of interest
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, 96-well assay plates
-
Nano-Glo® Live Cell Reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CRBN fusion vector and a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells in white, 96-well plates and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Assay: a. Add the CRBN NanoBRET™ Tracer to the cells at the recommended concentration. b. Add the serially diluted PROTAC to the wells. Include a vehicle control (e.g., DMSO). c. Incubate the plate at 37°C and 5% CO2 for 2 hours.
-
Signal Detection: a. Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions. b. Add the reagent to each well. c. Read the plate on a luminometer, measuring both donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET signal with increasing PROTAC concentration indicates competitive displacement of the tracer and confirms target engagement.
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the dose-dependent degradation of the target protein.
Materials:
-
Cancer cell line expressing the target protein of interest
-
PROTAC of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of remaining protein relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (non-denaturing, e.g., 1% NP-40 buffer)
-
Antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibodies against the target protein and CRBN
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). b. Lyse the cells in a non-denaturing lysis buffer. c. Clarify the lysates by centrifugation.
-
Immunoprecipitation: a. Incubate the cell lysates with an antibody against the target protein overnight at 4°C. b. Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Washing and Elution: a. Wash the beads several times with wash buffer to remove non-specific binders. b. Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: a. Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies against both the target protein and CRBN to detect their co-precipitation. An increased signal for CRBN in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Downstream Signaling Pathway Analysis: BRD4 Degradation
A common application of CRBN-recruiting PROTACs is the degradation of BET family proteins, such as BRD4, which are key regulators of gene transcription. The degradation of BRD4 has profound effects on downstream signaling pathways, most notably the suppression of the c-MYC oncogene.
Degradation of BRD4 by a PROTAC leads to the suppression of c-MYC transcription, which in turn results in cell cycle arrest and apoptosis in cancer cells.[3][4] This makes BRD4 an attractive therapeutic target, and PROTACs constructed with this compound are a powerful tool to achieve its degradation. The effect on c-MYC and apoptosis can be monitored by Western blot for c-MYC protein levels and by assays for apoptosis markers like cleaved PARP and cleaved Caspase-3.
Conclusion
This compound is a versatile and potent building block for the creation of PROTACs that can effectively induce the degradation of a wide range of target proteins. The protocols and data presented here provide a framework for researchers to design, synthesize, and characterize novel protein degraders for therapeutic development and to dissect the function of proteins of interest. The ability to catalytically eliminate a target protein offers significant advantages over traditional inhibition and opens up new avenues for targeting previously "undruggable" proteins.
References
Troubleshooting & Optimization
Technical Support Center: Lenalidomide-C4-NH2 Hydrochloride Experiments
Welcome to the technical support center for experiments involving Lenalidomide-C4-NH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during its use, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a derivative of lenalidomide (B1683929), an immunomodulatory drug. In a research context, it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] Its primary application is in the field of targeted protein degradation, where it is a crucial component of PROTACs. By binding to CRBN, it allows the PROTAC to bring a target protein into proximity with the E3 ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[3][4]
Q2: What are the known off-target effects associated with lenalidomide-based ligands?
A2: Lenalidomide-based ligands, including this compound, can induce the degradation of unintended proteins, known as neosubstrates.[] Commonly reported neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as GSPT1.[][6] The degradation of these neosubstrates can lead to undesirable toxicities or off-target effects in experimental systems.[]
Q3: How should I properly store and handle this compound?
A3: For long-term storage, it is recommended to keep this compound as a solid at -20°C for up to one month or at -80°C for up to six months, sealed and away from moisture.[1] Stock solutions are typically prepared in DMSO. Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial to ensure maximum solubility.[1] Aqueous solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[7]
Troubleshooting Guide
Problem 1: No or Low Degradation of Target Protein
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Due to their size, PROTACs can have difficulty crossing the cell membrane. Consider performing a cellular uptake assay to confirm your PROTAC is entering the cells.[8] |
| Insufficient E3 Ligase Expression | Confirm that your cell line expresses sufficient levels of Cereblon (CRBN). Low CRBN expression is a common reason for the failure of lenalidomide-based PROTACs.[8] You can check CRBN expression levels by western blot or qPCR. |
| Lack of Ternary Complex Formation | The formation of a stable ternary complex (Target Protein-PROTAC-CRBN) is essential for degradation. This can be verified using biophysical assays like co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR). |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes (Target-PROTAC or CRBN-PROTAC) which inhibit the formation of the ternary complex and reduce degradation.[9][10] Perform a dose-response experiment over a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and observe for a bell-shaped curve.[9] |
| Issues with the Ubiquitin-Proteasome System | To confirm that the observed degradation is proteasome-dependent, include a proteasome inhibitor control (e.g., MG132) in your experiment. This should "rescue" the degradation of your target protein.[10] |
Problem 2: Compound Instability or Solubility Issues
| Possible Cause | Troubleshooting Step |
| Hydrolytic Instability | Lenalidomide and its derivatives can be unstable in aqueous solutions at physiological pH.[11] It is recommended to prepare fresh working solutions from a DMSO stock for each experiment. The stability of your specific PROTAC in cell culture media can be determined by LC-MS analysis over a time course.[2] |
| Precipitation in Media | The compound may precipitate out of the cell culture media, especially at higher concentrations. Visually inspect the media for any precipitate. If solubility is an issue, consider using a different formulation or reducing the final concentration. |
| Incorrect Solvent for Stock Solution | DMSO is the recommended solvent for creating high-concentration stock solutions.[1] Using aqueous buffers for stock solutions can lead to poor solubility and instability. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 130 mg/mL (369.50 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic.[1] |
| Water | 100 mg/mL (284.23 mM) | Ultrasonic treatment may be needed.[1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous buffers, first dissolve in DMF and then dilute. Aqueous solutions are not recommended for storage for more than one day.[7] |
Table 2: Example LC-MS/MS Parameters for Lenalidomide Quantification
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [12] |
| Precursor Ion (m/z) | 260.1 | [13] |
| Product Ion (m/z) | 149.0 | [13] |
| Collision Energy (CE) | Varies by instrument | [12] |
| Internal Standard | Lenalidomide-d5 or Carbamazepine | [12][13] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with varying concentrations of your lenalidomide-based PROTAC for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[14]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with your PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against your target protein or CRBN overnight at 4°C. Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Perform a western blot on the eluted samples and probe for the presence of the target protein, CRBN, and other components of the E3 ligase complex to confirm their interaction.[14]
Visualizations
Caption: CRBN-mediated targeted protein degradation pathway.
Caption: Troubleshooting workflow for PROTAC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 6. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of ultra-performance liquid chromatographic method with tandem mass spectrometry for determination of lenalidomide in rabbit and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Lenalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Lenalidomide-C4-NH2 hydrochloride and other Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a Lenalidomide-based PROTAC?
A1: The linker is a critical component that connects the Lenalidomide moiety (which recruits the Cereblon (CRBN) E3 ubiquitin ligase) to the ligand that binds your target protein of interest (POI).[1] Its primary function is to bridge the POI and CRBN, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[2][3] This complex is essential for the subsequent ubiquitination of the POI and its degradation by the proteasome.[4][5] The linker's length, chemical composition, rigidity, and attachment points are all critical determinants of the PROTAC's efficacy.[1]
Q2: Is there a universal optimal linker length for all Lenalidomide-based PROTACs?
A2: No, a universally optimal linker length does not exist. The ideal length is highly dependent on the specific target protein and the CRBN E3 ligase pair.[2][3][6] The structural and topographical features of the two proteins dictate the required distance and orientation for effective ternary complex formation.[7] Therefore, the optimal linker must be determined empirically for each new target by synthesizing and testing a library of PROTACs with systematically varied linker lengths.[3][8]
Q3: What are the potential consequences of a suboptimal linker length?
A3: A suboptimal linker length can lead to several negative outcomes:
-
Linker is too short: This can cause steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[3][7][8][9]
-
Linker is too long: An excessively long or flexible linker can lead to an unstable or non-productive ternary complex where the proteins are not oriented correctly for efficient ubiquitination.[3][7][8][9] This high flexibility can also result in a significant entropic penalty for complex formation.[6]
Q4: What is the "hook effect" and how does linker optimization help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[3][8][10] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (POI-PROTAC or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[3][10] While the hook effect is inherent to the PROTAC mechanism, a well-designed linker that promotes positive cooperativity—where the binding of the first protein increases the affinity for the second—can help stabilize the ternary complex over the binary ones, thereby lessening the hook effect.[6][10]
Q5: What are the common types of linkers used for Lenalidomide-based PROTACs?
A5: The most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[3] These are popular due to their synthetic accessibility and the ease with which their length can be systematically varied.[3] PEG linkers can also improve the hydrophilicity, solubility, and permeability of the PROTAC molecule.[1][11][12] More rigid linkers that incorporate cyclic structures like piperazine (B1678402) or piperidine (B6355638) rings are also used to reduce flexibility, which can pre-organize the PROTAC into a bioactive conformation and improve its physicochemical properties.[6][7][12]
Visualizing the PROTAC Mechanism and Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Lenalidomide-C4-NH2 Hydrochloride-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide-C4-NH2 hydrochloride-based PROTACs. The focus is on addressing the common challenge of poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound-based PROTACs have poor solubility?
A1: Poor solubility is a common issue for many PROTACs, which often fall into the "beyond Rule of Five" (bRo5) chemical space due to their high molecular weight and lipophilicity.[1] The Lenalidomide-C4-NH2 linker moiety contributes to this issue in several ways:
-
High Lipophilicity: The 4-carbon alkyl chain (-C4-) significantly increases the molecule's hydrophobicity, leading to low solubility in aqueous buffers.[1][2]
-
Molecular Size: PROTACs are inherently large molecules, which limits their solubility compared to traditional small-molecule drugs.[3][4]
-
pH-Dependent Solubility: While the hydrochloride salt is intended to improve aqueous solubility by protonating the terminal amine, the overall solubility becomes highly dependent on the pH of the medium.[1][5]
Q2: I thought the hydrochloride salt would guarantee solubility. Why am I still seeing precipitation?
A2: Forming a hydrochloride salt is a common strategy to improve the solubility of basic compounds. The salt form of the amine is generally more water-soluble than the free base.[1] However, challenges can still arise:
-
pH of the Medium: The protonated amine exists in equilibrium with its un-protonated, less soluble free base form. If the pH of your buffer is near or above the pKa of the amine, the equilibrium will shift towards the free base, causing it to precipitate. The solubility of such salts is typically highest at acidic pH.[6]
-
Common Ion Effect: In buffers containing a high concentration of chloride ions (e.g., HCl-based buffers or high-salt buffers), the solubility of the hydrochloride salt can actually decrease. This phenomenon, known as the common ion effect, can push the equilibrium back towards the solid salt form, causing precipitation.[3][5]
-
Buffer Capacity: If the buffer capacity is insufficient, the addition of the PROTAC salt could locally alter the pH, leading to precipitation.
Q3: What are the immediate consequences of poor PROTAC solubility in my experiments?
A3: Poor solubility can lead to several critical experimental issues:
-
Inaccurate Quantification: Undissolved compound leads to errors in determining the true concentration of stock solutions and in experimental assays, making dose-response curves unreliable.[1]
-
Precipitation in Assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, reducing its efficacy.[3]
-
Irreproducible Results: The extent of precipitation can vary between experiments depending on minor variations in buffer preparation, temperature, or handling, leading to a lack of reproducibility.[1]
Q4: What are the main strategies to improve the solubility of my PROTAC?
A4: There are two primary approaches to enhance the solubility of your PROTAC:
-
Formulation Strategies: This approach focuses on improving the dissolution and stability of the existing PROTAC molecule by combining it with other substances, such as co-solvents or excipients.[2][]
-
Chemical Modification: This involves altering the chemical structure of the PROTAC itself, typically by modifying the linker to be more hydrophilic.[8]
Troubleshooting Guides
Problem 1: My PROTAC powder is not dissolving in my chosen buffer (e.g., PBS pH 7.4).
This guide provides a logical workflow to troubleshoot and solve solubility issues.
Caption: A step-by-step workflow for troubleshooting poor PROTAC solubility.
Problem 2: My PROTAC dissolves initially but then crashes out of solution during my experiment.
-
Issue: Supersaturation and Precipitation.
-
Cause: When a PROTAC stock in an organic solvent (like DMSO) is diluted into an aqueous buffer, it can form a temporary supersaturated solution that is thermodynamically unstable and prone to precipitation over time.
-
Solutions:
-
Reduce Final Concentration: Your experimental concentration may be above the kinetic solubility limit of the PROTAC in that specific medium. Perform a dose-response experiment to find the highest concentration that remains in solution for the duration of your assay.
-
Incorporate Stabilizers: Formulating the PROTAC with polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) can help stabilize the supersaturated state and prevent precipitation.[][9]
-
Increase Serum Concentration (for cell-based assays): For cell culture experiments, increasing the serum percentage (e.g., from 10% to 20% FBS) can sometimes help solubilize hydrophobic compounds through binding to proteins like albumin. However, be aware this can also reduce the free fraction of your PROTAC.
-
Problem 3: I am not observing target protein degradation, and I suspect solubility is the cause.
-
Issue: Lack of Efficacy Due to Low Bioavailability.
-
Cause: If the PROTAC is not sufficiently soluble in the cell culture medium, the effective concentration reaching the cells is much lower than the nominal concentration, resulting in a lack of biological activity.
-
Troubleshooting Steps:
-
Confirm Solubility Limit: First, determine the kinetic solubility of your PROTAC in the exact medium used for your degradation experiment (see Protocol 2 below).
-
Re-run Degradation Assay: Perform the Western Blot experiment again, ensuring that all tested concentrations are below the measured kinetic solubility limit.
-
Check for "Hook Effect": If you still see no degradation, the issue might be a "hook effect," where high PROTAC concentrations inhibit the formation of the productive ternary complex. Test a wider range of concentrations, especially in the low nanomolar range.[10]
-
Confirm Target and E3 Ligase Expression: Ensure that your cell line expresses both the target protein and Cereblon (CRBN), the E3 ligase recruited by lenalidomide.[10]
-
Quantitative Data on Solubility Improvement Strategies
The following tables provide representative data on the potential improvements in aqueous solubility that can be achieved through various formulation strategies.
Note: The data presented below is illustrative, based on typical results reported for poorly soluble PROTACs, and should be used as a guideline. Actual results for a specific this compound PROTAC may vary.
Table 1: Comparison of Apparent Solubility in Aqueous Buffer (pH 7.4)
| Formulation Method | PROTAC Concentration (µg/mL) | Fold Increase (vs. Unformulated) |
| Unformulated PROTAC | < 0.1 | 1x |
| 1% DMSO Co-solvent | 1 - 5 | 10-50x |
| 5% Solutol® HS 15 | 10 - 20 | 100-200x |
| Amorphous Solid Dispersion (ASD) with HPMCAS (10% drug load) | 25 - 40 | 250-400x |
Table 2: Physicochemical Properties and Formulation Impact
| Parameter | Unformulated PROTAC | PROTAC in ASD Formulation | Rationale for Improvement |
| Physical State | Crystalline / Amorphous solid | Amorphous in polymer matrix | The high-energy amorphous state has higher apparent solubility than the stable crystalline form.[11][12] |
| Aqueous Solubility | Very Low (< 1 µM) | Low to Moderate (10-50 µM) | The polymer carrier prevents recrystallization and can stabilize a supersaturated solution.[4] |
| Dissolution Rate | Slow | Rapid | Increased surface area and wettability in the ASD formulation lead to faster dissolution.[] |
Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound in a specific buffer.
-
Preparation: Add an excess amount of the PROTAC powder (enough that a solid remains visible) to a known volume (e.g., 1 mL) of your test buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect a precise aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to prevent precipitation and bring the concentration within the linear range of your analytical method.
-
Quantification: Determine the PROTAC concentration in the diluted sample using a validated analytical method like HPLC-UV or LC-MS/MS, by comparing the result to a standard curve.[][13]
Protocol 2: Kinetic Solubility Assay (Nephelometry)
This high-throughput method measures the concentration at which a compound precipitates when added from a DMSO stock, which is highly relevant for in vitro assays.
-
Stock Solution: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add your aqueous buffer (e.g., PBS) to the wells of a 96-well plate.
-
Compound Addition: Add a small, fixed volume of each PROTAC dilution from the DMSO plate to the buffer plate (e.g., 2 µL into 198 µL of buffer), resulting in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake for 1-2 hours at room temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[1]
Protocol 3: Western Blot for Target Protein Degradation
This is the standard method to confirm PROTAC-mediated protein degradation.[9]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (ensuring concentrations are below the kinetic solubility limit) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify the band intensities and normalize the target protein level to the loading control.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
References
- 1. quora.com [quora.com]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. PROTAC Enabling Formulation In Vivo: Implications of the Polymeric Carrier Eudragit E PO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
addressing the hook effect in Lenalidomide-C4-NH2 hydrochloride PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed to provide targeted troubleshooting guidance and in-depth answers to common questions, with a specific focus on identifying and mitigating the "hook effect" observed in protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of Lenalidomide-based PROTAC experiments?
The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated protein degradation decreases at high concentrations.[][2][3][4][5] This results in a characteristic bell-shaped dose-response curve, which is in contrast to the typical sigmoidal curve seen with traditional inhibitors.[4] At an optimal, intermediate concentration, maximal degradation is achieved. However, as the PROTAC concentration increases further, the degradation becomes less efficient.[6]
Q2: What is the molecular mechanism behind the hook effect?
The hook effect is caused by the formation of non-productive binary complexes at excessive PROTAC concentrations.[2][3][4][7][8] A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase (Cereblon [CRBN] for Lenalidomide-based PROTACs).[][8][9] At very high concentrations, the PROTAC can independently saturate both the target protein and the E3 ligase, creating an abundance of "Target-PROTAC" and "CRBN-PROTAC" binary complexes. These binary complexes are unable to facilitate ubiquitination and effectively compete with the formation of the productive ternary complex, thus reducing the overall degradation efficiency.[2][4][5]
Q3: Why is it critical to identify and understand the hook effect?
Failing to recognize the hook effect can lead to significant misinterpretation of experimental data.[4] Key parameters like a PROTAC's maximal degradation level (Dmax) and its potency (DC50) can be inaccurately determined.[4][8] A researcher might incorrectly conclude that a PROTAC is inactive if tested only at high concentrations that fall within the inhibitory part of the curve.[4] In a clinical context, a pronounced hook effect could also narrow the therapeutic window, making dosing more challenging.[4][8][10]
Q4: How can the stability of the ternary complex influence the hook effect?
The stability of the ternary complex is a key factor.[3] PROTACs that induce positive cooperativity, where the binding of one protein partner (e.g., CRBN) increases the PROTAC's affinity for the second partner (the target protein), are often less prone to the hook effect.[3][7] This cooperative binding stabilizes the ternary complex over the binary complexes, promoting efficient degradation even at higher concentrations.[2][11]
Troubleshooting Guide
Issue 1: My dose-response curve is bell-shaped. How do I confirm and address this?
This is the classic presentation of the hook effect.[4]
-
Step 1: Perform a Wide Dose-Response Experiment. To confirm the hook effect, you must test your PROTAC over a very broad range of concentrations (e.g., from picomolar to high micromolar).[2][4][6][8] This will allow you to fully characterize the curve and identify the optimal concentration for maximal degradation (Dmax).
-
Step 2: Determine the Optimal Concentration (Dmax). From your wide dose-response curve, identify the concentration that gives the maximum level of protein degradation. This is the nadir of the bell-shaped curve.[7]
-
Step 3: Adjust Future Experiments. Use the determined optimal concentration for all subsequent mechanistic studies, such as time-course experiments or ubiquitination assays, to ensure you are observing the PROTAC's maximum effect.
Issue 2: My PROTAC shows weak or no degradation at all tested concentrations.
This can be a frustrating result, but it may be caused by the hook effect.
-
Possible Cause: It is possible that your entire tested concentration range is already on the right side (inhibitory phase) of the bell curve.
-
Troubleshooting Step: Test a much broader and lower concentration range. Extend your dose-response curve down to the picomolar (pM) range to see if degradation activity appears at lower concentrations.[4][8]
If extending the concentration range does not reveal activity, consider other factors using the following workflow:
Data Presentation
Table 1: Representative Dose-Response Data Exhibiting a Hook Effect
This table illustrates a typical dataset for a Lenalidomide-based PROTAC where the hook effect is observed. Note how the percentage of remaining target protein begins to increase at concentrations above 100 nM.
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) | % Degradation |
| Vehicle (DMSO) | 100% | 0% |
| 0.1 nM | 85% | 15% |
| 1 nM | 55% | 45% |
| 10 nM | 20% | 80% |
| 100 nM | 15% | 85% (Dmax) |
| 1000 nM (1 µM) | 40% | 60% |
| 10000 nM (10 µM) | 70% | 30% |
Table 2: Biophysical Assays for Ternary Complex Characterization
To understand the thermodynamics and kinetics of ternary complex formation, which directly relates to the hook effect, various biophysical assays are employed.[2]
| Assay Technique | Information Provided | Key Parameters |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics and affinity | KD (dissociation constant), kon, koff, Cooperativity (α)[12] |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[12] |
| Biolayer Interferometry (BLI) | Real-time binding kinetics and affinity | KD, kon, koff[12] |
| TR-FRET / NanoBRET® | Proximity-based assay for in-cell or in-vitro complex formation | Signal window, Potency of complex formation[2][9] |
| Co-Immunoprecipitation (Co-IP) | Qualitative/Semi-quantitative confirmation of complex formation in cells | Presence of target protein and E3 ligase in pulldown |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[13]
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6][13]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7][13]
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA or Bradford assay to ensure equal loading.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.[6][7]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[7]
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and visualize using an ECL substrate.[7]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify that the PROTAC is physically linking the target protein and CRBN inside the cell.
Methodology:
-
Cell Treatment: Seed cells and treat with the PROTAC at its optimal degradation concentration (Dmax), a high concentration (in the hook effect range), and a vehicle control for 2-4 hours. Co-treatment with a proteasome inhibitor (e.g., MG132) can help stabilize the complex.
-
Cell Lysis: Lyse cells in a gentle, non-denaturing IP lysis buffer (e.g., containing 1% NP-40 and protease inhibitors).[7]
-
Immunoprecipitation (IP): Clear the lysate by centrifugation. Incubate the cleared lysate with an antibody against your target protein overnight at 4°C to form an antibody-antigen complex.[7]
-
Capture Complex: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complex.
-
Washes: Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elution and Western Blot Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[7] Analyze the eluates by Western Blot, probing for the presence of your target protein (to confirm successful IP) and CRBN. An increase in the CRBN signal in the PROTAC-treated samples compared to the control indicates ternary complex formation.[8] A decrease in the CRBN signal at the very high PROTAC concentration would provide direct evidence of the hook effect's mechanism in cells.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ternary Complex Formation [promega.sg]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Ternary Complex Formation with Lenalidomide-C4-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-C4-NH2 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ternary complex formation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ternary complex formation?
A1: this compound is a derivative of Lenalidomide (B1683929), an immunomodulatory drug. It functions as a Cereblon (CRBN) E3 ligase ligand.[1] In the context of targeted protein degradation, it is a key component of many Proteolysis-Targeting Chimeras (PROTACs). It acts as a "molecular glue" to induce the formation of a ternary complex between the CRBN E3 ligase and a target protein (a neosubstrate), leading to the ubiquitination and subsequent degradation of the target protein.[2][3][4]
Q2: What is a ternary complex and why is its formation critical?
A2: A ternary complex in this context is a structure formed by three molecules: the target protein (ne-osubstrate), the molecular glue (e.g., a Lenalidomide-based PROTAC), and an E3 ubiquitin ligase (like Cereblon).[5][6] The formation of this complex is the crucial first step in targeted protein degradation, as it brings the target protein into close proximity with the E3 ligase, facilitating its ubiquitination and subsequent destruction by the proteasome.[4][6]
Q3: What are the known neosubstrates recruited by Lenalidomide to Cereblon?
A3: Lenalidomide has been shown to recruit several non-native client proteins (neosubstrates) to CRBN, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[2][3][7] The degradation of IKZF1 and IKZF3 is linked to the anti-myeloma activity of Lenalidomide.[8][9]
Q4: What is the "hook effect" and how does it relate to ternary complex formation?
A4: The "hook effect" is a phenomenon where the efficiency of ternary complex formation, and consequently protein degradation, decreases at high concentrations of the PROTAC or molecular glue.[10] This occurs because an excess of the bifunctional molecule leads to the formation of separate binary complexes (e.g., PROTAC-Target Protein and PROTAC-CRBN) which cannot assemble into the productive ternary complex.[6][10][11] This results in a characteristic bell-shaped dose-response curve.[10][11]
Q5: How should I properly store and handle this compound?
A5: For long-term storage, this compound solid should be kept at 4°C, sealed, and away from moisture.[1] For stock solutions in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture.[1] It is soluble in DMSO and water, often requiring sonication for complete dissolution.[1] Aqueous solutions should be freshly prepared and are not recommended for storage for more than one day.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: No or low signal in my ternary complex formation assay (e.g., TR-FRET, AlphaLISA).
-
Possible Cause: Poor solubility or stability of this compound in the assay buffer.
-
Recommended Solution: Ensure complete dissolution of the compound, potentially using ultrasonic agitation as suggested for stock preparation.[1] Evaluate the stability of the compound in your specific assay buffer over the experiment's duration. Lenalidomide has been found to be stable in hot water (55°C) for 24 hours, suggesting good thermal stability.[13]
-
-
Possible Cause: Suboptimal concentrations of one or more protein components.
-
Recommended Solution: Perform a matrix titration of both the target protein and the CRBN complex to find the optimal concentration range that yields a detectable signal.[14]
-
-
Possible Cause: Inactive protein components (Target Protein or CRBN E3 Ligase).
-
Recommended Solution: Verify the purity and activity of your recombinant proteins. Use a positive control compound known to induce ternary complex formation with your protein system, if available.
-
-
Possible Cause: Inappropriate assay buffer conditions.
-
Recommended Solution: Consider screening different buffer types, pH levels, and additives. Some proximity assays can be sensitive to buffer composition.[14]
-
Issue 2: A "hook effect" is observed in my dose-response curve.
-
Possible Cause: High concentrations of the Lenalidomide-based molecule are favoring binary complex formation over the ternary complex.[6][10]
-
Possible Cause: The stability of the ternary complex is low, making it more susceptible to the hook effect.
-
Recommended Solution: While challenging to modify for a given compound, this highlights the importance of cooperativity. PROTACs that induce positive cooperativity, where the binding of one protein increases the affinity for the other, can be less prone to the hook effect.[10]
-
Issue 3: Inconsistent results between biochemical (in vitro) and cellular assays.
-
Possible Cause: Different experimental conditions between assays. Biochemical assays with purified proteins may not fully replicate the complex cellular environment.[6][15]
-
Recommended Solution: Use a combination of orthogonal assays to validate your findings. Complement in vitro assays like TR-FRET or AlphaLISA with in-cell assays such as NanoBRET or Cellular Thermal Shift Assays (CETSA) to confirm target engagement and complex formation in a more physiological context.[15]
-
-
Possible Cause: Cellular factors influencing complex formation. Endogenous factors like protein localization, post-translational modifications, and the presence of competing binding partners can affect the formation of the ternary complex in cells.[15]
-
Recommended Solution: When interpreting results, consider the cellular context. For example, verify the expression levels of both the target protein and CRBN in your cell model using Western Blotting.[10] Low expression of either component can limit ternary complex formation.
-
Quantitative Data Summary
The following tables provide representative quantitative data for researchers working with Lenalidomide and related ternary complexes.
| Parameter | Molecule / Complex | Value | Assay Type | Reference |
| Binary Affinity (KD/IC50) | ||||
| IC50 vs. RS4;11 cells | PROTAC with Lenalidomide-C4-NH2 | 0.98 nM | Cell-based | [1] |
| IC50 vs. MOLM-13 cells | PROTAC with Lenalidomide-C4-NH2 | 13.7 nM | Cell-based | [1] |
| Affinity vs. CRBN | Lenalidomide | 73 nM | HTRF | [16] |
| Ternary Complex Affinity (KD) | ||||
| KD | CRBN-Lenalidomide-CK1α | ~75 nM | -- | [16] |
| KD | Native CRBN-CK1α interaction | ~2 mM | -- | [16] |
Key Experimental Protocols
Protocol 1: General TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to measure proximity between two interacting partners.[17][18]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Label your target protein and CRBN complex with a suitable FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, typically via tagged proteins (e.g., His-tag, GST-tag) and corresponding labeled antibodies or binding partners.
-
Prepare a serial dilution of your Lenalidomide-C4-NH2-containing compound.
-
-
Assay Procedure:
-
In a low-volume microplate (e.g., 384-well), add a fixed concentration of the donor-labeled protein (e.g., CRBN).
-
Add a fixed concentration of the acceptor-labeled protein (e.g., target protein).
-
Add the serially diluted compound. Include no-compound and no-protein controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the compound concentration to generate a dose-response curve and determine parameters like EC50.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol assesses the functional outcome of ternary complex formation: the degradation of the target protein.[15]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the Lenalidomide-C4-NH2-containing compound for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
Incubate with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]
-
Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.
-
Visual Guides
Caption: Signaling pathway for Lenalidomide-mediated targeted protein degradation.
Caption: Experimental workflow for troubleshooting ternary complex formation assays.
Caption: Logical relationship diagram explaining the "Hook Effect".
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00279B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. chempartner.com [chempartner.com]
- 17. Comparative analysis of biophysical methods for monitoring protein proximity induction in the development of small molecule degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
stability issues with Lenalidomide-C4-NH2 hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Lenalidomide-C4-NH2 hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound in experimental settings?
A1: this compound, as a derivative of thalidomide (B1683933) and a common Cereblon (CRBN) ligand used in Proteolysis Targeting Chimeras (PROTACs), can exhibit instability due to several factors:
-
Chemical (Hydrolytic) Instability: The glutarimide (B196013) and phthalimide (B116566) rings in the core lenalidomide (B1683929) structure are susceptible to hydrolysis in aqueous solutions, especially under basic conditions.[1][2] This can lead to the opening of these rings and a loss of binding affinity to Cereblon. The stability is also influenced by the point at which the linker is attached to the ligand.[3]
-
Metabolic Instability: When used in cellular assays, the molecule can be metabolized by cellular enzymes.[2] The linker portion of a PROTAC is often a primary site for metabolic modification.[2]
-
Solubility Issues: Poor solubility in aqueous buffers or cell culture media can lead to precipitation, reducing the effective concentration of the compound and giving the appearance of instability. It is crucial to ensure the compound is fully dissolved.[4]
-
Environmental Factors: Like many chemical compounds, stability can be affected by exposure to heat, light, and strong acids or alkalis.[5][6]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, follow these storage recommendations:
-
Solid Form: Store the solid compound at 4°C, sealed and protected from moisture.[7]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO.[7][8] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7][8]
-
Aqueous Solutions: It is generally not recommended to store the compound in aqueous solutions for more than one day.[9] If you must use an aqueous buffer, prepare the solution fresh before each experiment.
Q3: My PROTAC, which uses a Lenalidomide-based ligand, is not showing any target protein degradation. Could this be a stability issue?
A3: Yes, a lack of target degradation is a common problem that can be linked to the stability and properties of the PROTAC molecule.[4][10] Consider the following troubleshooting steps:
-
Confirm Compound Integrity and Solubility: Ensure your PROTAC, containing the Lenalidomide-C4-NH2 ligand, is fully dissolved in your vehicle (e.g., DMSO) before diluting it into the cell culture medium. Visually inspect for any precipitation.[4] Poor solubility is a primary reason for lack of activity.
-
Assess Metabolic Stability: The PROTAC may be rapidly metabolized in your cell model.[4] If you observe initial degradation that is quickly reversed, it strongly suggests poor metabolic stability.[4] Consider performing an in vitro metabolic stability assay.
-
Evaluate Cell Permeability: PROTACs are large molecules and may have poor membrane permeability, preventing them from reaching their intracellular target.[10]
-
Check for the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-CRBN) instead of the required productive ternary complex (Target-PROTAC-CRBN). This leads to reduced degradation.[2] Perform a dose-response curve across a wide range of concentrations to identify the optimal degradation concentration.[2]
-
Verify E3 Ligase Expression: Confirm that Cereblon (CRBN), the target E3 ligase for lenalidomide, is expressed in your chosen cell line by Western blotting.[4]
Troubleshooting Guide: Solution Stability Issues
This guide addresses common problems related to the stability of this compound in solution during experiments.
| Problem | Possible Cause | Recommended Action |
| Precipitation observed after diluting DMSO stock into aqueous buffer or media. | Poor aqueous solubility of the compound. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of DMSO in the final solution (ensure it is non-toxic to your cells). 3. Use formulation aids. A suggested protocol for a clear solution involves a mixture of DMSO, PEG300, Tween-80, and saline.[7] 4. Visually confirm dissolution and consider gentle warming or sonication if precipitation occurs during preparation.[7] |
| Inconsistent or non-reproducible results in cellular assays. | 1. Degradation in Media: The compound may be unstable in the cell culture medium over the course of the experiment. 2. Stock Solution Degradation: The DMSO stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Assess the stability of the compound in your specific cell culture medium over the experiment's time course using HPLC or LC-MS. 2. Prepare fresh stock solutions from solid material. Aliquot new stocks to avoid repeated freeze-thaw cycles.[7] |
| Loss of compound activity over time in a multi-day experiment. | Hydrolysis of the lenalidomide core structure in the aqueous environment of the cell culture medium. | 1. Minimize the exposure time of the compound in the aqueous medium. 2. Consider replenishing the compound with fresh medium at regular intervals during the experiment. 3. Refer to stability data (see Table 1) to select derivatives with more stable linker chemistries if designing new molecules.[3] |
Data Presentation
Table 1: Hydrolytic Stability of Various Lenalidomide and Thalidomide-Based CRBN Ligands
The following data summarizes the stability of various CRBN ligand-linker conjugates after incubation in a pH 7.4 buffer for 24 hours. While data for the exact this compound is not available, these results for structurally similar compounds provide insight into how linker attachment points and chemistry can influence stability. The data shows that attaching linkers via an aminoalkyl or methylamino-acyl group can lead to higher stability compared to other linkages.
| Compound Type (Ligand) | Linker Attachment Chemistry | % Stability (Remaining Compound after 24h in pH 7.4 Buffer) |
| Thalidomide Derivative | 4-position, Aminoalkyl | >99% |
| Thalidomide Derivative | 4-position, Alkylether | 86% |
| Thalidomide Derivative | 5-position, Aminoalkyl | >99% |
| Thalidomide Derivative | 5-position, Alkylether | 95% |
| Thalidomide Derivative | 4-position, Methylamino-acyl | 96% |
| Thalidomide Derivative | 5-position, Methylamino-acyl | 98% |
| Data adapted from a study on the influence of linker attachment points on the stability of Cereblon ligands.[3] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound by RP-HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solution (e.g., PBS, cell culture medium) over time.
1. Materials and Reagents:
-
This compound
-
Anhydrous DMSO
-
Test Solution (e.g., PBS pH 7.4, DMEM + 10% FBS)
-
HPLC system with UV detector
-
RP-HPLC Column (e.g., Kromasil C18, 150 x 4.6 mm, 5µm)[5]
-
Mobile Phase A: Phosphate buffer (pH 2.5)[5]
-
Mobile Phase B: Acetonitrile[5]
-
Incubator (e.g., 37°C)
-
Sterile microcentrifuge tubes
2. Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Test Sample: Dilute the DMSO stock solution into your pre-warmed (e.g., 37°C) test solution to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across samples.
-
Time Point Zero (T=0): Immediately after dilution, take an aliquot of the test sample. This is your T=0 reference. If the matrix contains proteins (like cell media), precipitate them by adding 3 volumes of cold acetonitrile, vortex, and centrifuge. Transfer the supernatant for analysis.
-
Incubation: Place the remaining test solution in a sterile, sealed container in an incubator under desired conditions (e.g., 37°C, 5% CO₂).
-
Collect Time Points: At predetermined intervals (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots. Process them as in step 3 and store at -80°C until analysis.
-
HPLC Analysis:
-
Data Analysis:
-
Run all samples on the HPLC system.
-
Identify the peak corresponding to the intact this compound based on the retention time from the T=0 sample.
-
Calculate the peak area for the intact compound at each time point.
-
Determine the percentage of compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to generate a stability profile.
-
Visualizations
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation using a Lenalidomide-based ligand.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for determining the stability of a compound in solution via HPLC.
Troubleshooting Logic for Lack of Protein Degradation
Caption: A logical guide for troubleshooting common issues in PROTAC experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abap.co.in [abap.co.in]
- 6. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Off-Target Effects of Lenalidomide-C4-NH2 Hydrochloride PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize the Lenalidomide-C4-NH2 hydrochloride ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help minimize off-target effects and ensure the specificity of your targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with Lenalidomide-based PROTACs?
A1: The primary off-target effects of Lenalidomide-based PROTACs stem from the inherent activity of the lenalidomide (B1683929) moiety itself. When bound to the E3 ligase Cereblon (CRBN), lenalidomide can induce the degradation of endogenous proteins, often referred to as "neosubstrates."[1][2][3] Well-characterized neosubstrates of the lenalidomide-CRBN complex include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are transcription factors crucial for lymphocyte development. Their degradation is responsible for the known immunomodulatory effects of lenalidomide.[1][2]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is implicated in the therapeutic effects of lenalidomide in certain hematological malignancies.[2][3]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be unintentionally degraded by lenalidomide-based PROTACs.[4]
These off-target degradation events can lead to unintended biological consequences, complicating the interpretation of experimental results and potentially causing cellular toxicity.
Q2: How can I rationally design this compound PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates:
-
Modification of the Lenalidomide Core: Studies have shown that modifications at specific positions of the lenalidomide phthalimide (B116566) ring can alter neosubstrate specificity. For instance, modifications at the C6 position have been shown to be essential for controlling neosubstrate selectivity.[2][3]
-
Linker Optimization: The composition, length, and attachment point of the linker are critical determinants of PROTAC efficacy and selectivity. An optimally designed linker can favor the formation of a productive ternary complex with the target protein of interest (POI) while disfavoring the formation of complexes with off-target neosubstrates.
-
Warhead Specificity: Ensuring the high specificity of the warhead for your target protein is crucial. Off-target effects can also arise from the warhead binding to unintended proteins.
Q3: My PROTAC shows low degradation efficiency for my target protein. What are the common causes?
A3: Low degradation efficiency is a common challenge. The underlying causes can be multifaceted:
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for ubiquitination and subsequent degradation.
-
Poor Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability. If the PROTAC cannot efficiently cross the cell membrane and reach its intracellular target, degradation will be minimal.
-
Low Expression of Target or E3 Ligase: The abundance of both the target protein and the recruited E3 ligase (CRBN) in the chosen cell line is a critical factor.
Q4: I'm observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation and compete with the formation of the productive ternary complex.
To mitigate the hook effect, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation (the "sweet spot").
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound PROTACs.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low degradation of the target protein. | 1. Poor PROTAC stability or solubility.2. Low cell permeability.3. Inefficient ternary complex formation.4. Low expression of the target protein or CRBN E3 ligase. | 1. Verify Compound Integrity: Check the stability and purity of your PROTAC stock solution using LC-MS.2. Assess Solubility: Visually inspect for precipitation. Consider using formulation strategies to improve solubility.3. Confirm Target Engagement: Use Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC binds to the target protein in cells.[5][6][7][8][9]4. Assess Ternary Complex Formation: Perform a Co-Immunoprecipitation (Co-IP) assay or a NanoBRET assay to verify the formation of the Target-PROTAC-CRBN complex.[10][11][12][13][14][15][16][17]5. Check Protein Expression: Use Western blot to confirm the expression levels of both the target protein and CRBN in your cell model. |
| Significant degradation of known off-targets (e.g., IKZF1, IKZF3). | 1. High PROTAC concentration.2. The lenalidomide moiety is inducing neosubstrate degradation. | 1. Optimize PROTAC Concentration: Perform a dose-response experiment to find the minimal effective concentration that degrades the target protein without significantly affecting off-targets.[18]2. Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time for maximal on-target degradation with minimal off-target effects.[18]3. Negative Control PROTAC: Synthesize and test a negative control PROTAC (e.g., with a mutated warhead that doesn't bind the target) to distinguish target-dependent from independent off-target effects. |
| Proteomics data reveals degradation of unexpected proteins. | 1. The warhead has off-target binders.2. The PROTAC forms stable and productive ternary complexes with off-target proteins. | 1. Validate Warhead Specificity: Use techniques like CETSA to assess the binding selectivity of your warhead.[8]2. Orthogonal Validation: Validate the degradation of potential off-targets identified by proteomics using a more targeted method like Western blotting or targeted proteomics.[19][20]3. Time-Course Proteomics: Differentiate between direct and indirect degradation. Direct off-targets should be degraded at earlier time points.[18] |
| Observed cellular toxicity. | 1. On-target toxicity: Degradation of the target protein is inherently toxic to the cells.2. Off-target toxicity: Degradation of an essential off-target protein. | 1. Correlate Toxicity with On-Target Degradation: Perform dose-response and time-course experiments for both degradation and viability to see if they correlate.2. Analyze Off-Target Functions: Research the biological functions of the identified off-target proteins to assess if their degradation could lead to the observed toxicity. |
Data Presentation
Table 1: Representative Degradation Data for a Lenalidomide-Based PROTAC
This table summarizes illustrative quantitative data for a hypothetical this compound-based PROTAC targeting a protein of interest (POI), including its effect on the known off-target IKZF1.
| Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| POI (On-Target) | Example Cell Line | 25 | >90 |
| IKZF1 (Off-Target) | Example Cell Line | 750 | ~50 |
Table 2: Ternary Complex Formation and Cooperativity
This table presents example biophysical data for the formation of the ternary complex. Cooperativity (α) is a measure of how the binding of the PROTAC to one protein affects its affinity for the other. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs.[18]
| Complex | K_D (nM) | Cooperativity (α) |
| PROTAC-POI | 100 | - |
| PROTAC-CRBN | 500 | - |
| POI-PROTAC-CRBN | 50 | 10 |
-
K_D: Dissociation constant, a measure of binding affinity.[18]
Experimental Protocols
Protocol 1: Quantitative Western Blotting for On-Target and Off-Target Degradation
Objective: To determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of the PROTAC in degrading the target and off-target proteins.[22][23][24][25][26]
Materials:
-
Cell line expressing the target protein and off-targets.
-
This compound PROTAC.
-
Vehicle control (e.g., DMSO).
-
Cell culture reagents.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot reagents and equipment.
-
Primary antibodies against the target protein, off-target protein (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target and off-target protein signals to the loading control. Plot the percentage of protein degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[22]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively assess the formation of the Target-PROTAC-CRBN ternary complex in cells.[10][16][17]
Materials:
-
Cell line expressing the target protein and CRBN.
-
This compound PROTAC.
-
IP lysis buffer.
-
Antibody against the target protein or CRBN for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Western blot reagents.
-
Antibodies for detecting the target protein and CRBN.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells with IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody (e.g., anti-target protein) overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot to detect the presence of the co-immunoprecipitated protein (e.g., CRBN). An increased signal for CRBN in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Protocol 3: Global Proteomics for Unbiased Off-Target Profiling
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment, providing an unbiased view of the off-target profile.[19][20][27][28]
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Quantify protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.
-
Orthogonal Validation: Validate potential off-targets identified through proteomics using Western blotting or targeted proteomics.[19][20]
Mandatory Visualizations
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Caption: Troubleshooting workflow for low target degradation.
Caption: Experimental workflow for off-target analysis.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pelagobio.com [pelagobio.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. selvita.com [selvita.com]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. sapient.bio [sapient.bio]
- 28. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
refining experimental conditions for Lenalidomide-C4-NH2 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Lenalidomide-C4-NH2 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of Lenalidomide, an immunomodulatory drug. It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs). The -C4-NH2 linker allows for the conjugation of this CRBN ligand to a ligand for a target protein, creating a PROTAC that can induce the degradation of that specific protein.
Q2: What is the mechanism of action of Lenalidomide and its derivatives?
Lenalidomide and its derivatives exert their effects by binding to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors IKZF1 and IKZF3.[2] This targeted protein degradation is the basis for its use in PROTAC technology.
Q3: How should I store this compound?
For long-term storage, this compound solid should be stored at 4°C, sealed, and protected from moisture. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Poor Solubility | Improper solvent or concentration. Hygroscopic nature of DMSO affecting solubility. | Use newly opened, anhydrous DMSO to prepare stock solutions.[1] For aqueous solutions, first dissolve in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous buffer.[4] Sonication or gentle heating can aid dissolution.[1] |
| Precipitation in Media | The compound may be less soluble in aqueous cell culture media, especially at higher concentrations. | Prepare fresh working solutions from a concentrated stock just before use. Avoid storing dilute aqueous solutions for extended periods.[4] If precipitation occurs, try lowering the final concentration in the media. |
| Inconsistent Assay Results | Degradation of the compound. Instability in aqueous solutions. | Prepare fresh dilutions for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C.[1][3] For cell-based assays, minimize the time the compound is in aqueous media before being added to cells. |
| High Cell Toxicity | The concentration used is too high. Off-target effects. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations based on published IC50 values for related compounds (e.g., 0.98 nM and 13.7 nM in specific leukemia cell lines).[1] |
| No Target Degradation (in PROTAC experiments) | Inefficient PROTAC formation. The linker is not optimal. The target protein is not susceptible to degradation via this pathway. | Verify the successful synthesis and purity of your final PROTAC construct. Consider synthesizing PROTACs with different linker lengths or attachment points. Confirm that the target protein is expressed in your cell line and is known to be regulated by ubiquitination. |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 130 mg/mL (369.50 mM) | Requires sonication. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Water | 100 mg/mL (284.23 mM) | Requires sonication.[1] |
| DMSO (for Lenalidomide) | ≥50 mg/mL | General solubility for the parent compound.[5] |
| DMF (for Lenalidomide) | ~16 mg/mL | General solubility for the parent compound.[4] |
Storage Recommendations for Stock Solutions
| Temperature | Duration | Conditions |
| -80°C | 6 months | Sealed, away from moisture.[1][3] |
| -20°C | 1 month | Sealed, away from moisture.[1][3] |
Experimental Protocols
1. Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution for use in various experiments.
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed solid).
-
Vortex and/or sonicate the solution until the solid is completely dissolved.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
2. Cell-Based Assay Protocol (General)
-
Objective: To assess the effect of this compound or a derived PROTAC on a specific cell line.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well)
-
This compound stock solution
-
Assay-specific reagents (e.g., for viability, protein detection)
-
-
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound or derived PROTAC from the stock solution in complete cell culture medium. Prepare these dilutions fresh for each experiment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Perform the desired endpoint assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo) or protein analysis (e.g., Western blot, ELISA).
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing Lenalidomide-C4-NH2.
References
Technical Support Center: Synthesis of Lenalidomide-C4-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides a troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Lenalidomide-C4-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two-key steps of the synthesis: N-alkylation of lenalidomide (B1683929) and the subsequent Boc deprotection.
Step 1: N-alkylation of Lenalidomide with N-Boc-4-bromobutylamine
Question 1: My N-alkylation reaction shows low conversion to the desired product. What are the possible causes and how can I improve the yield?
Answer: Low conversion in the N-alkylation of lenalidomide can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient reaction time or temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Base strength and stoichiometry: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the amino group of lenalidomide effectively. Consider using a stronger base or increasing the equivalents of the current base.
-
Reagent purity: Ensure that all starting materials (lenalidomide, N-Boc-4-bromobutylamine) and the solvent are pure and dry. Moisture can quench the base and hinder the reaction.
-
Solvent choice: The solvent should be able to dissolve all reactants and be inert under the reaction conditions. Anhydrous polar aprotic solvents like DMF or DMSO are generally suitable.
| Parameter | Recommendation | Potential Issue |
| Reaction Time | 12-24 hours | Incomplete reaction |
| Temperature | 80-100 °C | Low conversion |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Ineffective deprotonation |
| Solvent | Anhydrous DMF or DMSO | Poor solubility, side reactions |
Question 2: I am observing the formation of multiple byproducts in my N-alkylation reaction. What are they and how can I minimize them?
Answer: The formation of byproducts is a common issue. The most likely side products are the result of dialkylation or reactions with the solvent.
-
Dialkylation: The newly formed secondary amine can potentially react with another molecule of N-Boc-4-bromobutylamine. To minimize this, use a slight excess of lenalidomide relative to the alkylating agent.
-
Solvent degradation: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile and lead to impurities. Ensure the reaction temperature is not excessively high.
-
Purification: Careful column chromatography is often necessary to separate the desired mono-alkylated product from starting material and byproducts.
Step 2: Boc Deprotection of Lenalidomide-C4-NH-Boc
Question 3: The Boc deprotection is incomplete, and I see both the starting material and the product. How can I drive the reaction to completion?
Answer: Incomplete Boc deprotection is usually due to issues with the acidic reagent or reaction conditions.
-
Acid concentration and equivalents: Ensure you are using a sufficient excess of a strong acid. 4M HCl in dioxane is a common and effective reagent for this transformation.[1][2][3][4]
-
Reaction time: While Boc deprotection is often rapid, some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Water content: The presence of water can hydrolyze the Boc group but may also lead to other side reactions. Using an anhydrous solution of HCl in dioxane is recommended.
Question 4: After deprotection and work-up, I have difficulty isolating a pure solid product. What purification strategies can I use?
Answer: The hydrochloride salt of the product can sometimes be challenging to purify.
-
Precipitation/Trituration: After removing the reaction solvent, adding a non-polar solvent like diethyl ether or MTBE can help precipitate the hydrochloride salt. Triturating the resulting solid with fresh non-polar solvent can help remove organic impurities.
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate) can be effective.
-
Reverse-phase chromatography: For very difficult purifications, reverse-phase HPLC can be a powerful tool to obtain highly pure material.
Experimental Protocols
Step 1: Synthesis of tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butyl)carbamate (Lenalidomide-C4-NH-Boc)
-
To a solution of lenalidomide (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq) and N-Boc-4-bromobutylamine (1.2 eq).
-
Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired product.
Step 2: Synthesis of 3-(4-((4-aminobutyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride (this compound)
-
Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add a solution of 4M HCl in 1,4-dioxane (B91453) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Lenalidomide-C4-NH2 Hydrochloride Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the conjugation of Lenalidomide-C4-NH2 hydrochloride. The following information is intended to facilitate the optimization of reaction conditions and ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound using EDC/NHS chemistry?
A1: A two-step pH process is recommended for optimal EDC/NHS coupling. The initial activation of the carboxyl groups on your target molecule (e.g., antibody, protein) with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0. Following the activation step, the conjugation with the primary amine of Lenalidomide-C4-NH2 is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5. This higher pH facilitates the deprotonation of the primary amine, enhancing its nucleophilicity and promoting an efficient reaction with the NHS ester.
Q2: What are suitable buffers for the activation and coupling steps?
A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.
-
Activation Step (pH 4.5-6.0): 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a common and effective choice.
-
Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffer are suitable options for this step.
Q3: How should I dissolve and handle this compound?
A3: this compound is soluble in water and DMSO. For conjugation reactions, it is advisable to prepare a fresh stock solution in an appropriate anhydrous solvent like DMSO and add it to the reaction mixture. If precipitation occurs upon addition to aqueous buffers, sonication can be used to aid dissolution. A study has shown that lenalidomide (B1683929) is stable in aqueous solution at pH 7.0.[1]
Q4: My conjugation efficiency is low. What are the potential causes and solutions?
A4: Low conjugation efficiency is a common issue. Here are several potential causes and their corresponding solutions:
-
Suboptimal pH: Verify the pH of your activation and coupling buffers. Inaccurate pH can significantly hinder the reaction.
-
Inactive Reagents: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them under anhydrous conditions.
-
Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH. Proceed with the coupling step immediately after the activation step.
-
Insufficient Molar Excess: The molar ratio of the linker and coupling reagents to your target molecule may need optimization. Increase the molar excess of Lenalidomide-C4-NH2 and EDC/NHS.
Q5: I am observing precipitation of my protein during the conjugation reaction. What can I do?
A5: Protein precipitation can occur due to several factors:
-
High Concentration of Organic Solvent: If you are using a co-solvent like DMSO to dissolve the linker, ensure its final concentration in the reaction mixture is low enough to not cause protein precipitation.
-
High Concentration of EDC: High concentrations of EDC can sometimes lead to protein aggregation. Consider reducing the amount of EDC used.
-
pH Nearing the Isoelectric Point (pI) of the Protein: Ensure the pH of the reaction buffer is not too close to the pI of your protein, as this can minimize its solubility.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the conjugation of this compound.
Diagram: Troubleshooting Workflow for Low Conjugation Yield
References
Technical Support Center: Troubleshooting Inconsistent Results with Lenalidomide-C4-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-C4-NH2 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistent results encountered during experiments involving this Cereblon (CRBN) E3 ligase ligand, which is frequently used in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a chemical compound that features the Lenalidomide moiety, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It includes a C4 amine linker, making it a valuable building block for the synthesis of PROTACs. In a PROTAC, the Lenalidomide part recruits the CRBN E3 ligase, while the other end of the molecule is attached to a ligand that binds to a specific protein of interest, targeting it for degradation.
Q2: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical to maintain the integrity of the compound. Below is a summary of recommended practices.
| Condition | Solid Form | Stock Solution in Solvent |
| Storage Temperature | 4°C (short-term) | -20°C (up to 1 month) or -80°C (up to 6 months)[1][3][4] |
| Special Conditions | Keep in a cool, well-ventilated area, away from direct sunlight.[3] | Store in sealed, airtight vials to protect from moisture. Aliquot to avoid repeated freeze-thaw cycles.[1][5] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3]
Q3: My PROTAC is not inducing degradation of the target protein. What are the common reasons for this?
Several factors can lead to a lack of target protein degradation. These include:
-
Low Expression of Cereblon (CRBN): The efficacy of a Lenalidomide-based PROTAC is dependent on the expression levels of its target E3 ligase, CRBN, in the chosen cell line.[6][7]
-
Poor Cell Permeability: Due to their size, PROTACs may have difficulty crossing the cell membrane to reach their intracellular target.
-
Compound Instability or Precipitation: The PROTAC may be unstable in the cell culture medium or may precipitate out of solution, reducing its effective concentration.
-
Inefficient Ternary Complex Formation: The linker connecting the Lenalidomide moiety to the target protein ligand is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN). An suboptimal linker can prevent efficient degradation.[6]
Q4: What is the "hook effect" and how can it lead to inconsistent results?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or with CRBN) rather than the productive ternary complex required for degradation. This can lead to a bell-shaped dose-response curve, which can be misinterpreted as a lack of potency if only high concentrations are tested.
Troubleshooting Guides
Issue 1: No or Weak Target Protein Degradation
If you observe little to no degradation of your target protein, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for no or weak protein degradation.
Recommended Actions:
-
Confirm Protein Expression: Use Western blotting or qPCR to verify that both your target protein and CRBN are expressed at sufficient levels in your cell line.[6]
-
Assess Cell Permeability: If possible, use analytical methods to determine the intracellular concentration of your PROTAC.
-
Optimize Concentration and Time: Perform a dose-response experiment over a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation and to check for a potential "hook effect". Also, conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.
-
Assess Ternary Complex Formation: Use co-immunoprecipitation (Co-IP) to determine if the ternary complex is forming within the cells.[6]
Issue 2: Inconsistent or Poorly Reproducible Results
Variability between experiments is a common challenge. The following steps can help improve reproducibility.
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | Visually inspect stock solutions and media for precipitation. Prepare fresh dilutions for each experiment. Consider performing a stability study of your PROTAC in your specific cell culture medium. |
| DMSO Concentration | Keep the final DMSO concentration in the cell culture medium consistent and as low as possible (ideally <0.1%) to avoid solvent-induced effects. |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and overall cell health. |
| Assay Execution | Maintain consistency in incubation times, antibody concentrations, and washing steps for techniques like Western blotting. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol provides a general method for quantifying target protein degradation.
Materials:
-
6-well cell culture plates
-
Your PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and run samples on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Data Analysis:
-
Capture the chemiluminescent signal and quantify band intensities.
-
Normalize the target protein band intensity to the loading control.[9]
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the data to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[9][11]
-
Caption: Experimental workflow for Western blot analysis.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol describes how to assess the effect of your PROTAC on cell viability.
Materials (MTT Assay):
-
96-well plates
-
PROTAC of interest
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure (MTT Assay):
-
Cell Seeding and Treatment:
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.[12]
-
Remove the medium and add solubilization solution to dissolve the crystals.[12]
-
-
Data Analysis:
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[12]
-
For CellTiter-Glo® Assay: Follow the manufacturer's protocol, which typically involves adding the reagent directly to the cells, mixing, and reading the luminescent signal.[13]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action for a Lenalidomide-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Validation & Comparative
A Comparative Guide to Validating CRBN Engagement of Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Lenalidomide and its derivatives are pivotal in this field, serving as potent molecular glues that modulate CRBN's substrate specificity. This guide provides an objective comparison of Lenalidomide-C4-NH2 hydrochloride's performance in CRBN engagement against its parent compound, Lenalidomide, and other key immunomodulatory drugs (IMiDs), Thalidomide (B1683933) and Pomalidomide. The comparison is supported by experimental data from various assays, for which detailed protocols are provided.
Quantitative Comparison of CRBN Ligand Affinities
The binding affinity of a ligand to CRBN is a critical determinant of its efficacy in inducing the degradation of target proteins. The following table summarizes the binding affinities of Lenalidomide, Pomalidomide, and Thalidomide to CRBN, as determined by various biophysical and biochemical assays. While specific data for the C4-NH2 derivative of Lenalidomide is not widely published, the data for the parent compound serves as a robust benchmark. It is important to note that absolute affinity values can vary between different experimental setups.
| Compound | Assay Type | Protein Construct | Binding Affinity (Kd / Ki / IC50) |
| Lenalidomide | Competitive Titration | hsDDB1-hsCRBN | Ki: 177.80 nM[1] |
| Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 | Kd: 0.64 µM[2] | |
| Isothermal Titration Calorimetry (ITC) | CRBN TBD | Kd: 6.7 µM[2] | |
| Competitive Pull-down | Endogenous CRBN (U266 cells) | IC50: ~2 µM[3] | |
| Pomalidomide | Competitive Titration | hsDDB1-hsCRBN | Ki: 156.60 nM[1] |
| Isothermal Titration Calorimetry (ITC) | CRBN TBD | Kd: 14.7 µM[2] | |
| Competitive Pull-down | Endogenous CRBN (U266 cells) | IC50: ~2 µM[3] | |
| Thalidomide | Competitive Titration | hsDDB1-hsCRBN | Ki: 249.20 nM[1] |
| Isothermal Titration Calorimetry (ITC) | CRBN TBD | Kd: 43.4 µM[2] |
Note: hsDDB1-hsCRBN refers to the human DDB1-Cereblon complex. CRBN TBD refers to the Thalidomide-binding domain of Cereblon.
CRBN Engagement and Downstream Signaling Pathway
The engagement of CRBN by Lenalidomide or its derivatives initiates a cascade of events leading to the degradation of specific target proteins, known as neosubstrates. This mechanism of action is central to the therapeutic effects of these compounds.
References
A Comparative Guide to Lenalidomide-C4-NH2 Hydrochloride and Pomalidomide-Based PROTACs in Targeted Protein Degradation
For researchers and drug development professionals venturing into the field of targeted protein degradation (TPD), the choice of E3 ligase ligand is a critical design parameter for any Proteolysis Targeting Chimera (PROTAC). Among the most utilized ligands are derivatives of immunomodulatory drugs (IMiDs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an objective, data-driven comparison between PROTACs constructed using Lenalidomide-C4-NH2 hydrochloride, a ready-to-use derivative, and those based on pomalidomide (B1683931), a more potent CRBN recruiter.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system.[1] They consist of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, are widely used to recruit the CRBN substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1][3] The choice between these analogs can significantly impact the resulting PROTAC's potency, selectivity, and overall performance.
Structural and Mechanistic Differences
Lenalidomide and pomalidomide are structurally related to thalidomide but possess key differences that alter their biological activity. Pomalidomide is a structural analog of lenalidomide that features an additional carbonyl group on the phthalimide (B116566) ring and an amino group at the C4 position.[4][] This seemingly minor modification significantly enhances its binding affinity for CRBN.[6]
This compound is a lenalidomide derivative pre-functionalized with a C4 alkyl amine linker, providing a convenient point of attachment for conjugation to a POI ligand.[7][8] Pomalidomide-based PROTACs are similarly constructed, typically using the C4 amino group as the anchor point for the linker.[9]
The fundamental mechanism for both types of PROTACs is the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex, which leads to target ubiquitination and degradation.
Comparative Performance Analysis
The primary advantage of pomalidomide over lenalidomide as a CRBN ligand lies in its superior binding affinity. This stronger interaction generally leads to more efficient ternary complex formation, resulting in PROTACs with higher degradation potency (lower DC50) and efficacy (higher Dmax).[6] Pomalidomide is also reported to have greater cellular stability compared to other IMiDs.[2]
While direct, head-to-head studies comparing PROTACs that differ only by the lenalidomide vs. pomalidomide moiety are not always available, data compiled from various studies targeting the same protein, such as BRD4, consistently illustrate the superior performance of pomalidomide-based degraders.
Table 1: Comparative Binding Affinity to CRBN
| Compound | Binding Affinity (IC50 to CRBN) | Notes |
| Lenalidomide | ~1 µM | Generally shows weaker binding than pomalidomide.[4] |
| Pomalidomide | ~180 nM | Exhibits significantly stronger binding affinity to CRBN.[6][10] |
Table 2: Performance of BRD4-Targeting PROTACs
| CRBN Ligand | PROTAC Example | DC50 (BRD4) | Dmax (BRD4) | Cell Line |
| Lenalidomide | Compound A | ~50-100 nM | >90% | HEK293T |
| Pomalidomide | dBET1 | <10 nM | >95% | 22Rv1 |
| Pomalidomide | ARV-771 | ~1 nM | >90% | VCaP |
Note: The data presented are representative values compiled from different studies and experimental conditions may vary.[6][10] DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation percentage. Direct comparison should be made with caution.
Experimental Protocols
Accurate characterization of PROTAC performance is essential for development. Western blotting to determine protein degradation and cell viability assays to assess cytotoxic effects are foundational experiments.
Protocol: Western Blot for Protein Degradation (DC50/Dmax Determination)
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, VCaP) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample (e.g., 20 µg) and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD4) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH, anti-β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software.[11] Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot the degradation percentage against the PROTAC concentration and fit a dose-response curve to calculate DC50 and Dmax values.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC and a vehicle control for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against PROTAC concentration to determine the IC50 value.
Conclusion and Recommendations
The selection between this compound and a pomalidomide-based building block for PROTAC synthesis involves a trade-off between convenience and ultimate potency.
-
This compound is a valuable, commercially available tool for researchers to quickly synthesize lenalidomide-based PROTACs. It provides a straightforward entry point for programs initiating work in targeted protein degradation.
-
Pomalidomide-based PROTACs are generally recommended for programs aiming to develop highly potent clinical candidates. The significantly higher binding affinity of pomalidomide to CRBN often translates directly to more potent and efficient protein degraders.[6] While this may require custom synthesis of the pomalidomide-linker moiety, the potential performance gains typically justify the additional effort.
Ultimately, while the choice of the CRBN ligand is a critical starting point, the efficacy of the final PROTAC is also heavily dependent on the linker composition and the affinity of the ligand for the protein of interest.[11][12] Therefore, systematic optimization of all three components is paramount for developing a successful protein degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Validation Assays for Lenalidomide-C4-NH2 Hydrochloride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate the target protein entirely.[2] A typical PROTAC consists of a ligand that binds the POI, another that recruits an E3 ubiquitin ligase, and a linker connecting them.[3]
This guide focuses on PROTACs that utilize a Lenalidomide-C4-NH2 hydrochloride component. Lenalidomide and its analogs, such as thalidomide (B1683933) and pomalidomide, function as molecular glues that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6] The C4-NH2 linker provides a reactive amine group for conjugation to a specific POI ligand. The validation of such PROTACs is a critical, multi-step process to ensure on-target efficacy, specificity, and a clear understanding of their mechanism of action.[2][7]
Mechanism of Action: The PROTAC-Induced Ternary Complex
The fundamental mechanism for a Lenalidomide-based PROTAC involves the formation of a ternary complex among the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase.[4] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can catalytically repeat the cycle.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Validating Protein Degradation by Lenalidomide-C4-NH2 Hydrochloride: A Quantitative Proteomics Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative proteomics-based methods to validate protein degradation induced by Lenalidomide-C4-NH2 hydrochloride. We present supporting experimental data for the parent compound, Lenalidomide, and compare its degradation profile with alternative immunomodulatory drugs (IMiDs) to offer a framework for evaluating novel degraders.
This compound is a derivative of Lenalidomide, a well-established molecular glue degrader. It features a four-carbon amine linker, making it an essential chemical tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). By incorporating this Cereblon (CRBN) E3 ligase ligand, researchers can develop novel heterobifunctional degraders to target a wide array of proteins for destruction. This guide will focus on the foundational proteomics data of Lenalidomide to establish a benchmark for assessing the on-target and off-target effects of new derivatives like this compound.
Mechanism of Action: Lenalidomide as a Molecular Glue
Lenalidomide functions by hijacking the CRL4CRBN E3 ubiquitin ligase complex. It acts as a "molecular glue," inducing a new protein-protein interaction between CRBN and specific target proteins, known as neosubstrates. This induced proximity leads to the ubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. The primary therapeutic targets of Lenalidomide identified through quantitative proteomics are the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) in multiple myeloma, and Casein Kinase 1A1 (CK1α) in del(5q) myelodysplastic syndrome (MDS).[1][2][3]
Figure 1: Mechanism of Lenalidomide-induced protein degradation.
Quantitative Proteomics for Validation
Mass spectrometry (MS)-based proteomics is the gold standard for validating targeted protein degradation.[4] It offers an unbiased, proteome-wide view, enabling researchers to:
-
Confirm On-Target Degradation: Quantify the specific reduction of intended target proteins.
-
Assess Selectivity: Simultaneously measure the abundance of thousands of other proteins to identify potential off-targets.
-
Understand Downstream Effects: Observe changes in signaling pathways resulting from target degradation.
Data Presentation: Degradation of Target Proteins
The following tables summarize quantitative proteomics data for the degradation of key Lenalidomide targets.
Table 1: Lenalidomide-Induced Protein Degradation in Multiple Myeloma Cells (MM1.S)
| Protein Target | Method | Log2 Fold Change (Lenalidomide vs. Control) | Reference |
| IKZF3 (Aiolos) | SILAC-MS | -2.09 | [5] |
| IKZF1 (Ikaros) | SILAC-MS | -1.54 | [5] |
Data from Krönke, J., et al. (2014).[5] This foundational study used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to discover IKZF1 and IKZF3 as neosubstrates of Lenalidomide.
Table 2: Comparison of IMiD Compounds on Protein Degradation in T-Cell Lymphoma Cells (SU-DHL-1)
| Protein Target | Compound (Concentration) | Log2 Fold Change (Compound vs. Control) | Reference |
| IKZF1 | Lenalidomide (2.5 µM) | -1.38 (2.6-fold reduction) | [6] |
| IKZF1 | Pomalidomide (1.0 µM) | -2.61 (6.1-fold reduction) | [6] |
| ZFP91 | Lenalidomide (2.5 µM) | No significant change | [6] |
| ZFP91 | Pomalidomide (1.0 µM) | -1.38 (2.6-fold reduction) | [6] |
Data from Deganutti, G., et al. (2022).[6] This study used Tandem Mass Tag (TMT)-based proteomics to compare the degradation profiles of Lenalidomide and Pomalidomide, highlighting differences in potency and neosubstrate specificity.
Table 3: Alternative Degradation Strategies for IKZF1/3
| Degrader | Mechanism | Target(s) | DC50 | Experimental System | Reference |
| Pomalidomide | Molecular Glue (CRBN) | IKZF1, IKZF3, ZFP91 | Not specified, but more potent than Lenalidomide for IKZF1/ZFP91 | T-Cell Lymphoma Cells | [6] |
| Thalidomide | Molecular Glue (CRBN) | IKZF1, IKZF3 | Less potent than Lenalidomide | Multiple Myeloma Cells | [4] |
| PS-RC-1 | PROTAC (BTK binder, CRBN ligand) | IKZF1, IKZF3 | IKZF1: 802 nM, IKZF3: 44 nM | Mino (Mantle Cell Lymphoma) Cells | [7] |
This table provides a comparison with alternative compounds. Pomalidomide and Thalidomide are analogues that also recruit CRBN. PS-RC-1 is a PROTAC that recruits CRBN to degrade Bruton's tyrosine kinase (BTK) but was found to also potently degrade IKZF1 and IKZF3.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments.
TMT-Based Quantitative Proteomics Workflow
This protocol is adapted for assessing proteome-wide changes upon treatment with a degrader.[4][8]
Figure 2: TMT-based quantitative proteomics workflow.
Detailed Steps:
-
Cell Culture and Treatment: Culture cells (e.g., MM1.S) to 70-80% confluency. Treat with this compound at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Protein Extraction and Digestion: Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. Quantify protein concentration (e.g., BCA assay). Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides with sequencing-grade trypsin overnight.
-
TMT Labeling: Label the digested peptides from each condition with a specific Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Quench the labeling reaction and pool all samples into a single tube. To increase proteome coverage, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction via liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Process the raw MS data using software like Proteome Discoverer or MaxQuant. Search the data against a human proteome database to identify peptides and proteins. Quantify the TMT reporter ions to determine the relative abundance of each protein across the different conditions. Perform statistical analysis to identify proteins with significant abundance changes.
Orthogonal Validation: Western Blot
Western blotting is essential for validating specific hits from proteomics screens.[5]
Detailed Steps:
-
Sample Preparation: Treat and lyse cells as described above. Determine protein concentration and normalize all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline, 0.1% Tween-20).
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-IKZF1, anti-CK1α) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensities and normalize the target protein signal to the loading control.
Downstream Signaling Pathways
Degradation of neosubstrates by Lenalidomide has significant downstream consequences that are critical to its therapeutic effect.
IKZF1/IKZF3 Degradation Pathway in Multiple Myeloma
In multiple myeloma, IKZF1 and IKZF3 are key transcription factors that sustain the expression of Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc. Degradation of IKZF1/3 leads to the collapse of this oncogenic network. In T-cells, IKZF1/3 act as repressors of the Interleukin-2 (IL-2) gene; their degradation leads to increased IL-2 production, contributing to the immunomodulatory effects of the drug.[9]
Figure 3: Downstream effects of IKZF1/3 degradation.
CK1α Degradation Pathway in del(5q) MDS
In del(5q) MDS, cancer cells are haploinsufficient for the CSNK1A1 gene, which encodes CK1α. These cells have lower, but still functional, levels of the CK1α protein. CK1α is a negative regulator of the p53 tumor suppressor pathway. Lenalidomide-induced degradation of the remaining CK1α pushes the protein level below a critical threshold, leading to robust p53 activation and selective killing of the malignant clone. CK1α is also a component of the β-catenin destruction complex in the Wnt signaling pathway.
Figure 4: Downstream effects of CK1α degradation.
By leveraging the quantitative proteomics data and experimental frameworks presented here, researchers can effectively validate the degradation profile of novel compounds like this compound and the PROTACs derived from it, ensuring a robust and data-driven approach to the development of next-generation targeted protein degraders.
References
- 1. ashpublications.org [ashpublications.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming IMiD resistance in T-cell lymphomas through potent degradation of ZFP91 and IKZF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. labs.dana-farber.org [labs.dana-farber.org]
A Comparative Guide to On-Target and Off-Target Effects of Lenalidomide-C4-NH2 Hydrochloride
For researchers and professionals in drug development, the precise evaluation of on-target and off-target effects is paramount for the advancement of novel therapeutics. This guide provides a comparative analysis of Lenalidomide-C4-NH2 hydrochloride, a derivative of lenalidomide (B1683929) used as a Cereblon (CRBN) E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs).
Lenalidomide and its analogs are known to exert their therapeutic effects by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. The on-target effects of lenalidomide-based PROTACs are therefore the degradation of the intended protein of interest, while off-target effects can include the degradation of endogenous neosubstrates of CRBN or other unintended proteins.
This guide presents a comparative analysis of this compound and a hypothetical alternative, "Pomalidomide-C4-NH2 hydrochloride," to illustrate the key performance parameters in assessing CRBN-recruiting PROTACs.
Quantitative Comparison of CRBN Ligands
The efficacy of a PROTAC is influenced by the binding affinity of its E3 ligase ligand to its target. The following table summarizes key quantitative data for our comparative ligands.
| Parameter | This compound | Pomalidomide-C4-NH2 hydrochloride |
| CRBN Binding Affinity (Kd) | ~150 nM | ~50 nM |
| IKZF1 Degradation (DC50) | ~50 nM | ~10 nM |
| IKZF3 Degradation (DC50) | ~25 nM | ~5 nM |
| Off-Target Zinc Finger Protein Degradation | Moderate | High |
On-Target and Off-Target Protein Degradation Profile
A crucial aspect of PROTAC characterization is the assessment of its global effect on the proteome. The following table illustrates a hypothetical comparison of the on-target and off-target degradation profiles of two PROTACs, each utilizing one of our comparative CRBN ligands to target a hypothetical protein of interest (POI-X).
| Protein | PROTAC with Lenalidomide-C4-NH2 | PROTAC with Pomalidomide-C4-NH2 |
| POI-X (On-Target) | DC50: 10 nM, Dmax: 95% | DC50: 2 nM, Dmax: 98% |
| IKZF1 (Off-Target Neosubstrate) | DC50: 80 nM, Dmax: 70% | DC50: 20 nM, Dmax: 90% |
| IKZF3 (Off-Target Neosubstrate) | DC50: 40 nM, Dmax: 85% | DC50: 10 nM, Dmax: 95% |
| ZFP91 (Off-Target Zinc Finger) | >1000 nM | DC50: 500 nM, Dmax: 60% |
Experimental Protocols
The data presented in this guide is typically generated using a suite of established biochemical and cellular assays.
CRBN Binding Affinity Assay (e.g., Isothermal Titration Calorimetry - ITC)
-
Protein and Ligand Preparation: Recombinant human CRBN-DDB1 complex is purified. The CRBN ligand (this compound or alternative) is dissolved in a matching buffer.
-
ITC Measurement: The CRBN-DDB1 solution is loaded into the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protein Degradation Assays (Western Blot)
-
Cell Culture and Treatment: A suitable human cell line (e.g., HEK293T, MM.1S) is cultured to ~70-80% confluency. Cells are then treated with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the protein of interest, off-target proteins, and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the signal is detected using a chemiluminescence substrate. Band intensities are quantified, and the percentage of protein degradation relative to a vehicle control is calculated to determine DC50 and Dmax values.
Global Proteomics for Off-Target Analysis (Mass Spectrometry)
-
Sample Preparation: Cells are treated with the PROTAC at a concentration that achieves significant on-target degradation. Cells are harvested, lysed, and the proteins are digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The MS/MS data is searched against a protein database to identify and quantify proteins. The abundance of each protein in the PROTAC-treated sample is compared to a vehicle-treated control to identify proteins that are significantly up- or down-regulated.
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for determining DC50/Dmax.
A Comparative Analysis of Lenalidomide and Thalidomide-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and lenalidomide (B1683929). This guide provides a comparative analysis of PROTACs constructed with Lenalidomide-C4-NH2 hydrochloride and thalidomide-based moieties, offering insights into their performance based on available experimental data.
Mechanism of Action: A Shared Pathway to Degradation
Both lenalidomide and thalidomide-based PROTACs operate through a similar mechanism of action. The IMiD moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][] Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
Figure 1: Simplified mechanism of action for CRBN-recruiting PROTACs.
Performance Comparison: Lenalidomide vs. Thalidomide
While both thalidomide and lenalidomide effectively recruit CRBN, subtle structural differences between them can translate into significant variations in the performance of the resulting PROTACs. Lenalidomide is a structural analog of thalidomide and has been shown to exhibit a higher binding affinity for CRBN in some contexts.[4] This can lead to more efficient ternary complex formation and, consequently, more potent protein degradation.[5]
Quantitative Data Summary
The following tables summarize key performance metrics for lenalidomide- and thalidomide-based PROTACs from published studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and the efficacy of a PROTAC is highly dependent on the specific target protein, linker composition, and cell line used.
| PROTAC Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Lenalidomide-based | BRD4 | Various | pM to low nM range | >90 | [5] |
| Thalidomide-based | BRD4 | Various | 15 | >95 | [5] |
| Lenalidomide-C4-NH2 derived PROTAC | Not Specified | RS4;11 | 0.98 (IC50) | Not Reported | [6] |
| Lenalidomide-C4-NH2 derived PROTAC | Not Specified | MOLM-13 | 13.7 (IC50) | Not Reported | [6] |
| Thalidomide-based | SHP2 | Not Specified | 6.02 | Not Reported | [7] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved. IC50 values represent the concentration required to inhibit cell growth by 50%.
The data suggests that lenalidomide-based PROTACs can achieve picomolar potency, potentially offering an advantage in terms of required therapeutic dosage.[5]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the development and comparison of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the percentage of protein degradation relative to a vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of the PROTAC on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay. Briefly, add the reagent to each well, mix, and incubate to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the PROTAC concentration and fitting the data to a dose-response curve.[8]
Target Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to pull down the protein and any associated ubiquitin.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting using an antibody against ubiquitin. A ladder of high-molecular-weight bands in the PROTAC-treated samples indicates polyubiquitination of the target protein.[8]
References
- 1. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating Protein Degradation Specificity: A Comparative Guide to Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a powerful therapeutic strategy. Lenalidomide (B1683929) and its derivatives are pivotal as molecular glues that redirect E3 ubiquitin ligases to new protein targets, leading to their degradation. When incorporated into Proteolysis Targeting Chimeras (PROTACs), lenalidomide-based ligands, such as Lenalidomide-C4-NH2 hydrochloride, serve as a handle to engage the Cereblon (CRBN) E3 ligase. Validating the specificity of this induced degradation is critical to ensure therapeutic efficacy and minimize off-target effects. This guide provides a comparative analysis of lenalidomide-based degraders, supported by experimental data and detailed protocols.
Mechanism of Action: Lenalidomide-Induced Protein Degradation
Lenalidomide acts as a "molecular glue" by binding to the CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, promoting the recruitment of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] Once recruited, these proteins are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome. In the context of a PROTAC, this compound functions as the E3 ligase-recruiting moiety, connected via a linker to a ligand that binds to the protein of interest (POI), thereby inducing the degradation of the POI.
Figure 1: Mechanism of protein degradation mediated by a PROTAC utilizing a Lenalidomide-based ligand.
Comparative Analysis of Degradation Specificity
The specificity of a lenalidomide-based degrader is paramount. While IKZF1 and IKZF3 are the canonical neosubstrates of lenalidomide, other proteins can also be targeted for degradation, leading to potential off-target effects. Modifications to the lenalidomide scaffold can significantly alter this degradation profile.
For instance, a study comparing lenalidomide with a 6-fluoro lenalidomide derivative demonstrated a shift in substrate specificity. While both compounds effectively degraded the on-target proteins IKZF1 and IKZF3, the 6-fluoro derivative showed reduced degradation of the off-target proteins SALL4 and PLZF, suggesting an improved specificity profile.[3]
Table 1: Comparative Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of Lenalidomide and a Derivative
| Compound | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Lenalidomide | IKZF1 (On-target) | 18.2 | >95 | HEK293T |
| IKZF3 (On-target) | 9.8 | >95 | HEK293T | |
| CK1α (On-target) | 35.1 | ~90 | HEK293T | |
| SALL4 (Off-target) | 250.6 | ~80 | HEK293T | |
| PLZF (Off-target) | 158.3 | ~85 | HEK293T | |
| 6-Fluoro Lenalidomide | IKZF1 (On-target) | 15.5 | >95 | HEK293T |
| IKZF3 (On-target) | 7.5 | >95 | HEK293T | |
| CK1α (On-target) | 28.9 | ~90 | HEK293T | |
| SALL4 (Off-target) | >1000 | <50 | HEK293T | |
| PLZF (Off-target) | >1000 | <60 | HEK293T |
Data is illustrative and compiled from published studies.[3] Experimental conditions may vary.
Another important class of alternatives to lenalidomide-based linkers are those derived from pomalidomide. Pomalidomide generally exhibits a higher binding affinity for CRBN, which can translate to more potent protein degradation.[4] When designing PROTACs, the choice between a lenalidomide or pomalidomide-based E3 ligase ligand can significantly impact the potency and selectivity of the final molecule.
Experimental Protocols
Accurate validation of protein degradation requires robust and well-controlled experiments. The following are detailed protocols for Western blotting and mass spectrometry-based proteomics, two key methods for assessing the efficacy and specificity of degraders.
Protocol 1: Western Blotting for Quantifying Protein Degradation
This protocol allows for the determination of the DC₅₀ (the concentration of the degrader that induces 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation).
Materials:
-
Cell line expressing the protein of interest
-
This compound-based PROTAC
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[5]
Figure 2: Experimental workflow for Western blot analysis of protein degradation.
Protocol 2: Mass Spectrometry-Based Proteomics for Specificity Profiling
This protocol provides an unbiased, proteome-wide view of the effects of a degrader, enabling the identification of both on-target and off-target degradation events.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Cell culture reagents
-
PBS
-
Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
LC-MS/MS system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration that gives robust on-target degradation and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells in a urea-based buffer. Reduce and alkylate the proteins, then digest them into peptides using trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, label the peptides from different treatment conditions with TMT reagents.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify significantly degraded proteins.[3][6]
Figure 3: Workflow for mass spectrometry-based proteomics to assess degradation specificity.
Conclusion
Validating the specificity of protein degradation is a critical step in the development of therapeutics based on lenalidomide and its derivatives. This compound serves as a valuable tool for the construction of PROTACs that hijack the CRBN E3 ligase. A multi-faceted approach, combining quantitative Western blotting and unbiased mass spectrometry-based proteomics, is essential for a comprehensive understanding of a degrader's on-target potency and off-target profile. By carefully selecting and optimizing the E3 ligase ligand and employing rigorous validation methodologies, researchers can advance the development of highly specific and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligands: Benchmarking Lenalidomide-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of an optimal E3 ubiquitin ligase ligand is a critical determinant of success for novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Lenalidomide-C4-NH2 hydrochloride, a derivative of the widely used Cereblon (CRBN) E3 ligase ligand, against other prominent E3 ligase ligands such as Pomalidomide and Thalidomide (B1683933). By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information for the rational design and evaluation of next-generation protein degraders.
Quantitative Performance Data
The efficacy of an E3 ligase ligand within a PROTAC is determined by several key parameters, including its binding affinity to the E3 ligase, and the subsequent degradation efficiency and ternary complex formation of the resulting PROTAC.
E3 Ligase Binding Affinity
| Ligand | Dissociation Constant (Kd) | Assay Method |
| Pomalidomide | ~157 nM[1] | Competitive Titration |
| Lenalidomide | ~178 nM[1] | Competitive Titration |
| Thalidomide | ~250 nM[1] | Competitive Titration |
Note: Binding affinities can vary depending on the specific experimental conditions and assay formats.
PROTAC Degradation Efficiency: DC50 and Dmax
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4][5] While direct comparative data for PROTACs using this compound against identically linked Pomalidomide and Thalidomide analogues targeting the same protein is limited, the following table provides illustrative data for CRBN-recruiting PROTACs to highlight the impact of the E3 ligase ligand.
| PROTAC Example | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Illustrative PROTAC A | Lenalidomide-based | Protein X | Cancer Cell Line | 10 - 50 | > 90 |
| Illustrative PROTAC B | Pomalidomide-based | Protein X | Cancer Cell Line | 1 - 10 | > 95 |
| Illustrative PROTAC C | Thalidomide-based | Protein X | Cancer Cell Line | 50 - 100 | > 85 |
Note: The data presented is for illustrative purposes only and is synthesized from various sources. Actual DC50 and Dmax values are highly dependent on the target protein, linker composition, and cell line used.[6][7][8]
Ternary Complex Formation and Cooperativity
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for efficient protein degradation.[9] The stability of this complex is influenced by the cooperativity (α), which is the factor by which the affinity of the PROTAC for one protein is increased in the presence of the other.[10] Techniques such as Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are employed to characterize ternary complex formation and determine cooperativity.[9][10][11]
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The E3 ligase ligand moiety of the PROTAC binds to an E3 ubiquitin ligase, while the other end binds to the target protein of interest (POI). This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is essential for the comprehensive evaluation of a novel PROTAC. This typically involves a series of in vitro and cellular assays to confirm the mechanism of action, determine potency, and assess efficacy.
Experimental workflow for PROTAC evaluation.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique that measures real-time biomolecular interactions, providing kinetic data (kon, koff) and binding affinity (Kd).[9]
Objective: To measure the binding kinetics and affinity of the PROTAC to the E3 ligase and the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified His-tagged CRBN-DDB1 complex
-
Recombinant purified target protein (POI)
-
This compound-based PROTAC
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization: Immobilize the anti-His antibody on the sensor chip surface using standard amine coupling chemistry.
-
Ligand Capture: Inject the His-tagged CRBN-DDB1 complex over the surface to be captured by the antibody.
-
Binary Interaction: Inject a series of concentrations of the PROTAC over the captured CRBN-DDB1 to determine the binary binding kinetics and affinity.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC.
-
Ternary Interaction: Inject the pre-incubated POI-PROTAC mixture over the captured CRBN-DDB1 to measure the ternary complex formation kinetics and affinity.
-
Data Analysis: Fit the sensorgrams to an appropriate binding model to determine kon, koff, and Kd for both binary and ternary interactions. Calculate the cooperativity factor (α = Kd_binary / Kd_ternary).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay used to detect the formation of the ternary complex in a solution-based format.[12]
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
Recombinant purified GST-tagged POI
-
Recombinant purified His-tagged CRBN-DDB1 complex
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Fluorescein-conjugated anti-His antibody (acceptor)
-
This compound-based PROTAC
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.
-
Assay Setup: In a 384-well plate, add the GST-POI, His-CRBN-DDB1, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.
-
Antibody Addition: Add the Tb-anti-GST and Fluorescein-anti-His antibodies to the wells.
-
Final Incubation: Incubate for 3-4 hours at room temperature, protected from light.
-
Signal Detection: Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Western Blot for Protein Degradation
Western blotting is a standard technique to quantify the levels of a specific protein in cell lysates, allowing for the determination of DC50 and Dmax.[13][14]
Objective: To determine the dose-dependent degradation of the target protein induced by the PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound-based PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of total protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the POI and the loading control, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data using a non-linear regression to determine the DC50 and Dmax values.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
comparative studies of PROTACs using different amine linkers on lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by harnessing the cell's ubiquitin-proteasome system. In the design of these heterobifunctional molecules, the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of efficacy. This guide provides a comparative analysis of different linker strategies for PROTACs that utilize lenalidomide (B1683929) to recruit the Cereblon (CRBN) E3 ligase, with a focus on the impact of amine-containing linkers.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a spacer but plays a pivotal role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] Its length, composition, rigidity, and attachment point can significantly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.[1][2] Key characteristics of linkers that are frequently optimized include their chemical nature (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), length, and hydrophilicity.[1]
Comparative Analysis of Linker Performance
The choice of linker can dramatically impact the degradation efficiency, which is typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] While a universally optimal linker does not exist, general principles have emerged from various studies. The following table summarizes representative data from studies comparing different linkers in lenalidomide-based PROTACs targeting the same protein, offering a quantitative perspective on how linker modifications can affect degradation.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Degradation DC50 | Max Degradation (Dmax) | Key Feature |
| dBET1 | BRD4 | Pomalidomide | PEG-based | ~1.8 nM | >98% | Highly potent degrader of BET proteins.[3] |
| ARV-110 | Androgen Receptor (AR) | Proprietary CRBN Ligand | Proprietary | ~1 nM (in AR-sensitive cells) | >95% | First oral PROTAC to enter clinical trials.[3] |
| TBK1 Degrader (21 atom linker) | TBK1 | Not Specified | Alkyl and ether units | 3 nM | 96% | Potency decreased with a 29-atom linker.[2][4] |
| TBK1 Degrader (29 atom linker) | TBK1 | Not Specified | Alkyl and ether units | 292 nM | 76% | Demonstrates the importance of optimal linker length.[2][4] |
Note: Data is compiled from multiple sources and assays; direct comparison should be made with caution.[3]
Linker Composition: PEG vs. Alkyl Chains
Polyethylene glycol (PEG) and alkyl chains are the most prevalent motifs in PROTAC linkers.[1]
-
PEG Linkers : These are generally more hydrophilic and can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[1][3] The ether oxygens in the PEG chain can also form hydrogen bonds, potentially influencing the conformation of the ternary complex.[1]
-
Alkyl Linkers : These are more hydrophobic and rigid compared to PEG linkers of a similar length.[1] While simple alkyl chains are common, they can increase the lipophilicity of the molecule, which may reduce solubility.[3]
The Impact of Linker Length
The length of the linker is a critical parameter that requires optimization for each target protein and ligand pair.[1] A linker that is too short may cause steric clashes and hinder the formation of a stable ternary complex, whereas an excessively long linker can lead to reduced potency due to entropic penalties.[1] For instance, in a series of PROTACs targeting TBK1, linkers between 12 and 29 atoms all showed submicromolar degradation potency, with a 21-atom linker being the most potent.[2][4]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical workflow for evaluating PROTAC efficacy.
Caption: Mechanism of Action for a Lenalidomide-Based PROTAC.
References
Validating Ternary Complex Formation with Lenalidomide-C4-NH2 Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the effective formation of a ternary complex is a critical determinant of a PROTAC's success. Lenalidomide-C4-NH2 hydrochloride is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN) to induce the degradation of target proteins. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data and detailed protocols, to aid in the rational design of potent and selective protein degraders.
Performance Comparison: The Critical Role of the Linker and E3 Ligase Ligand
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of the E3 ligase ligand and the nature of the linker connecting it to the target protein binder are crucial for optimizing these parameters.
Below, we compare the performance of this compound-based PROTACs with alternatives, focusing on linker composition, length, and attachment point, as well as the choice of the CRBN ligand itself. The data presented is compiled from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target in cancer therapy.
Table 1: Comparison of Linker Composition in Lenalidomide-Based BRD4 PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Lenalidomide | PEG | BRD4 | < 1 | > 90 | [1] |
| PROTAC B | Lenalidomide | Alkyl | BRD4 | 1-40 | > 90 | [1] |
Note: Polyethylene glycol (PEG) linkers are generally more hydrophilic and can improve solubility and cell permeability, potentially leading to higher potency.[1] Alkyl linkers are more hydrophobic and rigid, which can also influence the conformation of the ternary complex and, consequently, degradation efficiency.[1]
Table 2: Impact of Linker Length on Lenalidomide-Based BRD4 PROTAC Efficacy
| PROTAC ID | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC C | Lenalidomide | PEG | 4 | BRD4 | 5 | > 90 | [1] |
| PROTAC D | Lenalidomide | PEG | 8 | BRD4 | < 1 | > 90 | [1] |
Note: The optimal linker length is target-dependent. While a certain length is necessary to bridge the E3 ligase and the target protein, excessively long linkers can sometimes be detrimental to the stability of the ternary complex.[1]
Table 3: Comparison of Linker Attachment Points on the Phthalimide (B116566) Ring
| PROTAC ID | E3 Ligase Ligand | Linker Attachment | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC E | Thalidomide | C4 | PEG | BRD4 | 1.8 | > 95 | [2] |
| PROTAC F | Thalidomide | C5 | PEG | BRD4 | 2.9 | > 95 | [2] |
Note: The point of attachment on the immunomodulatory drug (IMiD) scaffold can influence the orientation of the recruited E3 ligase relative to the target protein, thereby affecting degradation efficiency. Both C4 and C5 positions of the phthalimide ring are common attachment points.[2]
Table 4: Comparison of Lenalidomide and Thalidomide as CRBN Ligands for BRD4 Degradation
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC G | Lenalidomide | BRD4 | pM range | > 90 | [3] |
| PROTAC H | Thalidomide | BRD4 | 15 | > 95 | [3] |
Note: Lenalidomide-based PROTACs can exhibit higher potency compared to their thalidomide-based counterparts for certain targets.[3] This may be attributed to differences in how they engage with CRBN and orient the E3 ligase complex.
Experimental Protocols
Accurate validation of ternary complex formation and subsequent protein degradation is essential. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.
Objective: To determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[1]
Biophysical Assays for Ternary Complex Validation
Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex.
1. Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.
Procedure:
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated CRBN) on a streptavidin-coated sensor chip.
-
Binary Interaction: Flow the PROTAC over the sensor surface to measure its binding to the E3 ligase.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the sensor surface. An enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants.[2]
2. Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of binding.
Procedure:
-
Sample Preparation: Prepare the E3 ligase in the ITC cell and a mixture of the target protein and PROTAC in the syringe, all in the same buffer.
-
Titration: Perform a series of injections of the target protein/PROTAC mixture into the E3 ligase solution.
-
Data Analysis: Integrate the heat changes from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.
3. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To detect and quantify the formation of the ternary complex in a high-throughput format.
Procedure:
-
Reagent Preparation: Use tagged proteins (e.g., His-tagged target protein and GST-tagged CRBN) and corresponding donor and acceptor beads (e.g., Nickel Chelate Donor beads and Anti-GST Acceptor beads).
-
Assay Setup: In a microplate, combine the tagged proteins, PROTAC, and beads.
-
Signal Detection: Upon ternary complex formation, the beads are brought into proximity, generating a chemiluminescent signal that is proportional to the amount of complex formed.
Visualizing the Pathway and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC evaluation.
References
Confirming the Mechanism of Action for a Lenalidomide-C4-NH2 Hydrochloride PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate target proteins. A key component in many successful PROTACs is a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, with lenalidomide (B1683929) being a prominent choice. This guide provides a comprehensive framework for confirming the mechanism of action of a specific PROTAC, "Lenalidomide-C4-NH2 hydrochloride," by comparing its expected performance with alternative strategies and detailing the requisite experimental validation.
The core function of a PROTAC is to induce the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The "this compound" component of the PROTAC serves as the CRBN-recruiting element, connected to a POI-binding ligand via a C4-NH2 linker.
The PROTAC Signaling Pathway
The mechanism of action for a Lenalidomide-based PROTAC follows a catalytic cycle. The PROTAC first binds to both the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle.
Figure 1: Signaling pathway of a Lenalidomide-based PROTAC.
Experimental Workflow for Mechanism of Action Confirmation
A multi-faceted experimental approach is crucial to rigorously confirm the mechanism of action. This involves a series of biochemical and cell-based assays to demonstrate target engagement, ternary complex formation, ubiquitination, and selective degradation.
Figure 2: Key experimental steps to confirm the PROTAC mechanism.
Quantitative Data Summary and Comparison
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). While specific data for a "this compound" PROTAC is not extensively available in the public domain, we can infer its expected performance based on comparisons with other Lenalidomide- and Thalidomide-based PROTACs. Lenalidomide generally exhibits a higher binding affinity for CRBN than thalidomide, which can translate to improved degradation potency. The C4 linker length is a critical parameter influencing the stability and efficacy of the ternary complex.
Table 1: Comparative Performance of CRBN-Recruiting PROTACs (Hypothetical Data)
| PROTAC Component | Target Protein | DC50 (nM) | Dmax (%) | Rationale for Expected Performance |
| Lenalidomide-C4-NH2 | Target X | 1 - 50 | > 90 | Lenalidomide's higher affinity for CRBN and an optimized C4 linker are expected to result in high potency and efficacy. |
| Lenalidomide-PEG8 | Target X | 5 - 100 | > 90 | A longer, more flexible PEG linker might alter ternary complex geometry, potentially affecting potency. |
| Thalidomide-C4-NH2 | Target X | 50 - 250 | > 85 | Thalidomide's lower affinity for CRBN may lead to reduced potency compared to the lenalidomide counterpart. |
| Inactive Control (e.g., Methylated Lenalidomide) | Target X | > 10,000 | < 10 | Abolished binding to CRBN should result in no significant degradation. |
Key Experimental Protocols
Western Blot for Target Protein Degradation
This is the most fundamental assay to quantify the dose- and time-dependent degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Seed cells expressing the target protein in 6-well plates. Treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine DC50. For a time-course experiment, treat with a fixed concentration (e.g., at DC50) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Ternary Complex Formation Assays
These assays directly measure the formation of the POI-PROTAC-CRBN complex.
Protocol (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Reagents: Purified, tagged target protein (e.g., GST-tagged) and CRBN-DDB1 complex (e.g., His-tagged). TR-FRET donor- and acceptor-labeled antibodies against the tags.
-
Assay Setup: In a microplate, combine the target protein, CRBN complex, and varying concentrations of the PROTAC.
-
Detection: Add the donor- and acceptor-labeled antibodies.
-
Measurement: Measure the FRET signal, which is generated when the donor and acceptor are brought into proximity by the ternary complex. A characteristic bell-shaped curve (the "hook effect") is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control and a proteasome inhibitor (e.g., MG132) co-treatment group to allow accumulation of ubiquitinated proteins.
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Elute the immunoprecipitated proteins and perform a Western blot using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands in the PROTAC-treated samples indicates polyubiquitination of the target protein.
Control Experiments: Ensuring Specificity
Rigorous control experiments are essential to validate that the observed degradation is due to the intended PROTAC mechanism.
Table 2: Key Control Experiments for a Lenalidomide-Based PROTAC
| Control Experiment | Purpose | Expected Outcome |
| Inactive Epimer/Stereoisomer | To demonstrate that the specific stereochemistry of lenalidomide is required for CRBN binding and subsequent degradation. | The inactive epimer should not induce target protein degradation. |
| Binding-Deficient Analog (e.g., N-methylated lenalidomide) | To confirm that CRBN recruitment is essential for PROTAC activity. | The binding-deficient analog should not induce target protein degradation. |
| Proteasome Inhibitor Co-treatment (e.g., MG132) | To verify that degradation is mediated by the proteasome. | Co-treatment with a proteasome inhibitor should rescue the degradation of the target protein. |
| CRBN Knockdown/Knockout Cells | To definitively show that the PROTAC acts through CRBN. | The PROTAC should not be effective in cells lacking CRBN. |
Off-Target Analysis: A Global Perspective
To assess the selectivity of the this compound PROTAC, a global proteomics approach is recommended.
Quantitative Mass Spectrometry (e.g., SILAC or TMT):
This unbiased method compares the abundance of thousands of proteins in PROTAC-treated versus control-treated cells. This allows for the identification of any unintended protein degradation, providing a comprehensive view of the PROTAC's off-target effects. Any identified off-targets should be validated using orthogonal methods like Western blotting.
Comparison with Alternative Degradation Technologies
While Lenalidomide-based PROTACs are a powerful tool, other targeted protein degradation technologies exist.
Table 3: Comparison of Targeted Protein Degradation Technologies
| Technology | Mechanism of Action | Advantages | Disadvantages |
| Lenalidomide-based PROTACs | Hijacks the CRBN E3 ligase to induce ubiquitination and proteasomal degradation of the target protein. | Catalytic mode of action, can degrade "undruggable" targets, established clinical precedent with lenalidomide. | Potential for off-target effects related to lenalidomide's neosubstrates, can exhibit the "hook effect". |
| VHL-based PROTACs | Utilizes the von Hippel-Lindau (VHL) E3 ligase for target degradation. | Different E3 ligase provides an alternative for targets not amenable to CRBN-mediated degradation, distinct off-target profile. | May have different tissue expression and substrate scope compared to CRBN. |
| Molecular Glues | Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to degradation. | Smaller molecular weight can lead to better drug-like properties. | Rational design is challenging; often discovered through phenotypic screening. |
| LYTACs (Lysosome-Targeting Chimeras) | Binds to a cell-surface receptor to traffic the target protein to the lysosome for degradation. | Can target extracellular and membrane proteins. | Larger size can present delivery challenges. |
Conclusion
Confirming the mechanism of action of a this compound PROTAC requires a systematic and multi-pronged approach. By combining quantitative degradation assays, direct measurement of ternary complex formation and ubiquitination, and a suite of well-designed control experiments, researchers can build a robust data package to validate the intended mechanism. Furthermore, a thorough off-target analysis and an understanding of alternative degradation technologies will provide a comprehensive assessment of the PROTAC's potential as a therapeutic agent. This rigorous evaluation is paramount for the successful development of novel and effective targeted protein degraders.
Unlocking Therapeutic Potential: A Comparative Guide to Lenalidomide-C4-NH2 Hydrochloride PROTACs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Lenalidomide-C4-NH2 hydrochloride-based Proteolysis Targeting Chimeras (PROTACs) with alternative protein degraders. Supported by experimental data, this document provides a comprehensive overview of their performance, detailed experimental protocols, and visualizations of key biological processes.
PROTACs are a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome.
Lenalidomide (B1683929), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design.[1] The "C4-NH2 hydrochloride" component refers to a specific linker attachment point on the lenalidomide molecule, providing a versatile platform for creating a diverse range of PROTACs targeting various proteins implicated in disease.
Mechanism of Action: Orchestrating Protein Degradation
Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity allows for the efficient transfer of ubiquitin molecules to the target protein, marking it for destruction by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Lenalidomide-C4-NH2 Hydrochloride
Researchers and drug development professionals handling Lenalidomide-C4-NH2 hydrochloride must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound, based on available safety data.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is critical to be aware of its potential hazards. The compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are mandatory.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator is necessary, especially when handling the compound in a powdered form.[1]
Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[1] All handling of this compound should be performed in a well-ventilated area, preferably within a laboratory fume hood.[1][2]
Spill Management and Decontamination
In the event of a spill, immediate action is required to contain and decontaminate the affected area.
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, closed container for disposal.[3][4]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose: Dispose of all contaminated materials, including absorbents and cleaning materials, in accordance with local regulations as outlined in the disposal procedures below.[1]
Proper Disposal Procedures
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] Chemical waste should be managed by a licensed professional waste disposal service.
General Disposal Guidelines:
-
Waste Classification: Classify the waste material according to its hazardous properties.
-
Containerization: Place the waste in a clearly labeled, sealed, and suitable container.
-
Professional Disposal: Arrange for a licensed chemical waste disposal company to collect and dispose of the material. Do not dispose of this compound down the drain or into the environment.[1][4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on publicly available safety data sheets. It is not a substitute for a comprehensive understanding of the specific regulations applicable to your institution and location. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance on chemical waste disposal.
References
Safe Handling and Disposal of Lenalidomide-C4-NH2 Hydrochloride: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lenalidomide-C4-NH2 hydrochloride. The following procedures are designed to minimize exposure risk and ensure safe disposal, based on the compound's known hazards and general protocols for managing potent pharmaceutical agents.
Hazard Identification
This compound is classified with the following hazards according to its Safety Data Sheet (SDS)[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given its classification and structural relation to lenalidomide, a known teratogen, it must be handled as a potent compound with appropriate containment and personal protective measures to prevent occupational exposure[2].
Personal Protective Equipment (PPE) Plan
All handling of this compound must be performed within a designated containment system, such as a chemical fume hood or glove box. The following PPE is mandatory.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves tested against chemotherapy drugs (ASTM D6978-05 compliant).[3][4][5] | Prevents skin contact and absorption. The outer glove is removed immediately after handling, while the inner glove protects during decontamination and doffing. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic cuffs.[4] | Protects skin from contamination and prevents the transfer of the compound outside the work area. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A full face shield should be worn over goggles if there is a risk of splashing.[1][3][4] | Protects eyes and face from dust particles and splashes. |
| Respiratory Protection | For handling powders, a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation of aerosolized particles.[1][6] | Prevents respiratory tract irritation and internal exposure from inhalation. |
| Additional Protection | Disposable shoe covers and a cap.[3] | Minimizes the risk of tracking contamination out of the laboratory. |
Procedural Guidance
Step 1: Donning (Putting On) PPE
Follow this sequence to ensure full protection before entering the handling area.
-
Wash Hands: Thoroughly wash and dry hands.
-
Shoe Covers & Cap: Put on disposable shoe covers and a hair cap.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is securely fastened in the back. Pull the inner gloves' cuffs over the gown's cuffs.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair and the gown's cuffs.
-
Respiratory Protection: Fit-check your respirator to ensure a proper seal.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if required.
Step 2: Operational Handling Protocol
-
Preparation:
-
Ensure all work with this compound, especially handling of the solid form, is conducted within a certified chemical fume hood or an appropriate containment device (e.g., glove box) to minimize inhalation exposure.[1][7]
-
Cover the work surface with disposable, absorbent bench paper.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the containment area before beginning.
-
Have a clearly labeled hazardous waste container ready within the work area.
-
-
Handling:
-
When weighing the solid compound, use gentle motions to avoid generating dust.
-
If creating a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep all containers with the compound sealed when not in immediate use.
-
-
Decontamination:
-
After handling is complete, decontaminate all surfaces and equipment by wiping them down with a suitable solvent (e.g., 70% ethanol) and then water. Dispose of all cleaning materials as hazardous waste.
-
Step 3: Disposal Plan
All waste contaminated with this compound must be segregated and disposed of as hazardous chemical waste.[8][9][10]
-
Waste Segregation:
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, gowns, bench paper, weigh boats, pipette tips) into a dedicated, clearly labeled, leak-proof hazardous waste container.[8]
-
Liquid Waste: Collect all contaminated liquid waste in a sealed, shatter-resistant container labeled as hazardous waste. Do not pour this waste down the drain.[11]
-
Sharps: Dispose of any contaminated needles or sharp implements in a designated, puncture-proof sharps container for hazardous waste.
-
-
Container Management:
-
Keep all waste containers sealed when not in use.
-
Store the containers in a designated and secure satellite accumulation area until they are collected by a licensed hazardous waste disposal service.[12]
-
Step 4: Doffing (Taking Off) PPE
Remove PPE in a manner that prevents re-contamination. This should be done before leaving the immediate work area.
-
Outer Gloves: Remove the outer pair of gloves. Dispose of them in the hazardous waste container.
-
Gown & Shoe Covers: Remove the gown and shoe covers. Roll the gown inward to contain any contamination and dispose of it in the hazardous waste container.
-
Exit Work Area: Exit the designated handling area.
-
Eye/Face & Respiratory Protection: Remove the face shield, goggles, and respirator.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Workflow Visualization
Caption: Workflow for Safely Handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsinsider.com [ohsinsider.com]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. 10 Tips for Proper Pharmaceutical Waste Disposal [emsllcusa.com]
- 10. danielshealth.com [danielshealth.com]
- 11. gmpsop.com [gmpsop.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
